molecular formula C32H28P2 B1598980 1,2-Bis(diphenylphosphinomethyl)benzene CAS No. 62144-65-4

1,2-Bis(diphenylphosphinomethyl)benzene

Cat. No.: B1598980
CAS No.: 62144-65-4
M. Wt: 474.5 g/mol
InChI Key: BZDNMSNFLZXRLY-UHFFFAOYSA-N
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Description

1,2-Bis(diphenylphosphinomethyl)benzene is a useful research compound. Its molecular formula is C32H28P2 and its molecular weight is 474.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Bis(diphenylphosphinomethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Bis(diphenylphosphinomethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(diphenylphosphanylmethyl)phenyl]methyl-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28P2/c1-5-17-29(18-6-1)33(30-19-7-2-8-20-30)25-27-15-13-14-16-28(27)26-34(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-24H,25-26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDNMSNFLZXRLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CC2=CC=CC=C2CP(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405157
Record name 1,2-BIS(DIPHENYLPHOSPHINOMETHYL)BENZENE
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URL https://comptox.epa.gov/dashboard/DTXSID00405157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62144-65-4
Record name 1,2-BIS(DIPHENYLPHOSPHINOMETHYL)BENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Solubility Profile of 1,2-Bis(diphenylphosphinomethyl)benzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the solubility characteristics of 1,2-Bis(diphenylphosphinomethyl)benzene, a prominent bidentate phosphine ligand in catalysis and coordination chemistry. In the absence of extensive publicly available quantitative solubility data, this document furnishes qualitative solubility insights derived from its widespread use in chemical synthesis. Furthermore, it presents a comprehensive, field-proven experimental protocol for researchers to meticulously determine its solubility in a range of organic solvents, a critical parameter for optimizing reaction conditions and achieving reproducible results.

Introduction to 1,2-Bis(diphenylphosphinomethyl)benzene

1,2-Bis(diphenylphosphinomethyl)benzene is an organophosphorus compound with the chemical formula C₃₂H₂₈P₂.[1] It functions as a bidentate ligand, meaning it can bind to a metal center through its two phosphorus atoms, forming a stable chelate ring. This chelating property makes it a valuable ligand in a multitude of transition metal-catalyzed reactions, including cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and advanced materials.[2] The efficiency and selectivity of these catalytic processes are profoundly influenced by the solubility of the ligand in the reaction medium.[2] Understanding and controlling the solubility is therefore paramount for reaction kinetics, catalyst stability, and the ultimate yield and purity of the desired product.

Key Physicochemical Properties:

PropertyValueReference(s)
Chemical FormulaC₃₂H₂₈P₂[1]
Molecular Weight474.5 g/mol [1]
AppearanceWhite to off-white crystalline powder[2]
Melting Point183-188 °C (for the related compound 1,2-Bis(diphenylphosphino)benzene)[3]
Water SolubilityInsoluble[3][4]

Theoretical Framework: Factors Governing Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. Several key factors influence the solubility of 1,2-Bis(diphenylphosphinomethyl)benzene:

  • Polarity of the Solvent and Solute: 1,2-Bis(diphenylphosphinomethyl)benzene is a largely nonpolar molecule due to the presence of four phenyl groups and a benzene ring. Therefore, it is expected to exhibit better solubility in nonpolar or weakly polar organic solvents.[5] The polarity of organophosphorus compounds, and thus their solubility, increases in the order: phosphates < phosphonates < phosphinates < phosphine oxides.

  • Temperature: The dissolution of most solids is an endothermic process, meaning that solubility typically increases with temperature.[6] This allows for techniques like recrystallization for purification. However, the extent of this temperature dependence varies for different solute-solvent systems.

  • Molecular Size and Shape: Larger molecules, like 1,2-Bis(diphenylphosphinomethyl)benzene, can be more challenging to solvate compared to smaller molecules, which can affect their solubility.[6]

  • Crystal Lattice Energy: The strength of the intermolecular forces holding the solid crystal together must be overcome by the solute-solvent interactions for dissolution to occur. A higher lattice energy can lead to lower solubility.

Qualitative Solubility Profile

While quantitative data is scarce, the extensive use of 1,2-Bis(diphenylphosphinomethyl)benzene and similar diphosphine ligands in catalysis provides valuable qualitative insights into their solubility.[3] It is generally considered to be soluble in many common organic solvents.

Commonly Used Solvents in Reactions Involving Diphosphine Ligands:

  • Aromatic Hydrocarbons: Toluene, benzene, and xylenes are frequently used as solvents in reactions employing this type of ligand, suggesting good solubility.

  • Ethers: Solvents like diethyl ether and tetrahydrofuran (THF) are also common, indicating at least moderate solubility.

  • Chlorinated Solvents: Dichloromethane and chloroform are often effective solvents for organometallic complexes and ligands.

  • Polar Aprotic Solvents: While less common, solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) may be used in specific applications.

It is important to note that 1,2-Bis(diphenylphosphinomethyl)benzene is insoluble in water.[3][4] For aqueous-phase catalysis, specialized water-soluble phosphine ligands, often incorporating sulfonate or quaternary ammonium groups, are required.[7][8]

Experimental Protocol for Quantitative Solubility Determination

The following protocol provides a robust method for determining the solubility of 1,2-Bis(diphenylphosphinomethyl)benzene in a given solvent. This procedure is designed to be self-validating and incorporates best practices for handling potentially air-sensitive compounds.[9][10]

Materials and Equipment
  • 1,2-Bis(diphenylphosphinomethyl)benzene (high purity)

  • Solvent of interest (anhydrous, degassed)

  • Schlenk flasks or similar inert atmosphere glassware

  • Magnetic stirrer and stir bars

  • Constant temperature bath

  • Syringes and needles

  • Inert gas supply (Argon or Nitrogen)

  • Analytical balance

  • Filtration apparatus (e.g., syringe filter with a membrane compatible with the solvent)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or NMR)

Experimental Workflow Diagram

G prep Preparation of Saturated Solution equil Equilibration prep->equil Incubate at constant temperature with stirring sampling Sample Withdrawal and Filtration equil->sampling Allow solid to settle analysis Quantitative Analysis sampling->analysis Dilute and analyze calc Solubility Calculation analysis->calc Determine concentration from calibration curve

Sources

An In-Depth Technical Guide to the Thermal Stability of 1,2-Bis(diphenylphosphino)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 1,2-Bis(diphenylphosphino)benzene, a prominent bidentate phosphine ligand in catalysis and coordination chemistry. While direct thermogravimetric and calorimetric data for the free ligand are not extensively documented in publicly accessible literature, this guide synthesizes available information on its physicochemical properties, the thermal behavior of related phosphine ligands and their metal complexes, and theoretical considerations to build a robust understanding of its stability under thermal stress. We will explore the intrinsic factors governing its thermal integrity, potential decomposition pathways, and the practical implications for its application in high-temperature catalytic processes. This document is intended for researchers, chemists, and professionals in drug development and materials science who utilize or are considering the application of this versatile ligand.

Introduction: Structure and Application

1,2-Bis(diphenylphosphino)benzene, commonly referred to by its acronym dppbz , is a chelating organophosphorus ligand with the chemical formula C₆H₄(P(C₆H₅)₂)₂.[1] It is a white, air-stable solid at room temperature.[1] Its structure features a benzene backbone with two diphenylphosphino groups attached to adjacent carbon atoms. This arrangement allows it to act as a bidentate ligand, forming stable chelate rings with transition metals, which is a key feature for its widespread use in catalysis.[2]

A Note on Nomenclature: The topic of this guide is 1,2-Bis(diphenylphosphino)benzene. It is important to distinguish this from its isomer, 1,2-Bis(diphenylphosphinomethyl)benzene, which has a different chemical structure and, consequently, different properties. Due to the prevalence of information on the former, this guide will focus on 1,2-Bis(diphenylphosphino)benzene (dppbz).

The primary application of dppbz lies in its role as a ligand in homogeneous catalysis, where it is instrumental in a variety of cross-coupling reactions.[2] The electronic and steric properties of the phosphine donors can be fine-tuned to influence the reactivity and selectivity of the metallic center.[3] Given that many catalytic reactions are conducted at elevated temperatures, understanding the thermal stability of dppbz is of paramount importance for ensuring catalyst longevity and preventing unwanted side reactions arising from ligand degradation.

Figure 1: Chemical structure of 1,2-Bis(diphenylphosphino)benzene (dppbz).

Physicochemical Properties

A summary of the key physicochemical properties of 1,2-Bis(diphenylphosphino)benzene is presented in Table 1. These properties are essential for its handling, storage, and application in various solvent systems.

PropertyValueReference(s)
Molecular Formula C₃₀H₂₄P₂[2]
Molecular Weight 446.47 g/mol [2]
Appearance White to off-white crystalline powder[2]
Melting Point 183-188 °C
Solubility Soluble in many organic solvents such as benzene and chloroform. Insoluble in water.[4]
CAS Number 13991-08-7[2]

Thermal Stability Analysis

General Observations and Inferences

The relatively high melting point of dppbz (183-188 °C) suggests a stable crystal lattice and, by extension, a degree of thermal robustness. Generally, phosphine ligands with aryl substituents, like dppbz, exhibit greater thermal stability compared to their alkylphosphine counterparts due to the strong C(sp²)-P bonds.

The stability of phosphine ligands is a critical factor in catalysis, as ligand degradation can lead to catalyst deactivation.[5] The fact that dppbz is a widely used ligand in reactions that often require heating indicates its sufficient stability under many common catalytic conditions.[6]

Factors Influencing Thermal Stability

The thermal stability of a phosphine ligand like dppbz is primarily dictated by the strength of its chemical bonds. The key bonds to consider are the P-C bonds and the C-C and C-H bonds of the aromatic rings.

  • Aromatic Backbone: The benzene ring of the dppbz backbone is inherently stable due to aromaticity. Thermal decomposition would require overcoming the significant energy barrier to disrupt this aromatic system.

  • Chelate Effect: When coordinated to a metal center, the bidentate nature of dppbz leads to the formation of a stable five-membered chelate ring. This "chelate effect" enhances the thermodynamic stability of the resulting metal complex, which can indirectly contribute to the operational stability of the ligand under reaction conditions.

G cluster_0 Factors Influencing Thermal Stability A Intrinsic Molecular Structure A1 A1 A->A1 P-C Bond Strength A2 A2 A->A2 Aromaticity of Backbone A3 A3 A->A3 Steric Hindrance B Coordination to Metal Center B1 B1 B->B1 Chelate Effect B2 B2 B->B2 Nature of Metal B3 B3 B->B3 Overall Complex Geometry

Figure 2: Key factors influencing the thermal stability of dppbz.

Potential Decomposition Pathways and Products

In the absence of direct experimental data, potential thermal decomposition pathways for dppbz can be hypothesized based on the known chemistry of organophosphorus compounds. At very high temperatures, the weakest bonds in the molecule are expected to cleave first.

Homolytic Bond Cleavage

The most likely initial step in the thermal decomposition of dppbz at elevated temperatures is the homolytic cleavage of a phosphorus-carbon bond, generating radical species. The P-C(aryl) bond is quite strong, so this would require significant thermal energy.

  • P-C Bond Scission: Cleavage of a P-C bond would result in the formation of a phosphinyl radical and a phenyl radical. These highly reactive species would then undergo a cascade of further reactions, such as hydrogen abstraction or recombination, leading to a complex mixture of products.

  • C-H Bond Scission: At even higher temperatures, C-H bond cleavage on the phenyl rings could occur, leading to further radical-mediated polymerization or char formation.

Oxidation

Although dppbz is relatively air-stable at room temperature, at elevated temperatures in the presence of an oxidant (like air), oxidation of the phosphorus(III) centers to phosphorus(V) is a likely degradation pathway.[4][10]

  • Formation of Phosphine Oxides: The primary oxidation product would be 1,2-bis(diphenylphosphoryl)benzene. This transformation is often observed for phosphine ligands and can significantly alter their coordination properties and catalytic activity.[11][12]

G cluster_0 Hypothetical Decomposition Pathways Start dppbz Thermal_Stress High Temperature Start->Thermal_Stress Oxidative_Stress High Temperature + O₂ Start->Oxidative_Stress Radicals Phosphinyl & Phenyl Radicals Thermal_Stress->Radicals Phosphine_Oxide 1,2-Bis(diphenylphosphoryl)benzene Oxidative_Stress->Phosphine_Oxide Complex_Products Complex Mixture of Hydrocarbons and Phosphorus Compounds Radicals->Complex_Products

Figure 3: Hypothesized thermal and oxidative decomposition pathways for dppbz.

Experimental Protocols

To definitively determine the thermal stability of 1,2-bis(diphenylphosphino)benzene, a systematic study employing thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is required. The following are proposed experimental protocols.

Synthesis of 1,2-Bis(diphenylphosphino)benzene

A common synthetic route to dppbz involves the reaction of 1,2-dichlorobenzene with a source of diphenylphosphine, often in the form of an alkali metal diphenylphosphide.[13]

Materials:

  • 1,2-dichlorobenzene

  • Lithium diphenylphosphide (LiPPh₂) or Sodium diphenylphosphide (NaPPh₂)

  • Anhydrous tetrahydrofuran (THF)

  • Standard Schlenk line and glassware for air-sensitive chemistry

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,2-dichlorobenzene in anhydrous THF in a Schlenk flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of LiPPh₂ or NaPPh₂ in THF to the stirred solution of 1,2-dichlorobenzene.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of degassed water.

  • Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of dichloromethane and hexane) to obtain pure 1,2-bis(diphenylphosphino)benzene as a white solid.

Thermal Analysis Protocol

Instrumentation:

  • Thermogravimetric Analyzer (TGA) coupled with a Mass Spectrometer (MS) for evolved gas analysis.

  • Differential Scanning Calorimeter (DSC).

TGA Protocol:

  • Accurately weigh 5-10 mg of pure 1,2-bis(diphenylphosphino)benzene into a ceramic or platinum TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from room temperature to 800 °C at a constant heating rate (e.g., 10 °C/min) under a continuous flow of an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min.

  • Record the mass loss as a function of temperature.

  • Analyze the evolved gases using the coupled mass spectrometer to identify the decomposition products.

DSC Protocol:

  • Accurately weigh 2-5 mg of pure 1,2-bis(diphenylphosphino)benzene into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample from room temperature to a temperature above its melting point (e.g., 250 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature to determine the melting point and any other thermal events such as decomposition exotherms.

G cluster_0 Thermal Analysis Workflow Start Sample Preparation (dppbz) TGA TGA Analysis (10 °C/min, N₂) Start->TGA DSC DSC Analysis (10 °C/min, N₂) Start->DSC TGA_MS TGA-MS for Evolved Gas Analysis TGA->TGA_MS TGA_Results Mass Loss vs. Temperature (Decomposition Temperature) TGA->TGA_Results DSC_Results Heat Flow vs. Temperature (Melting Point, Enthalpy) DSC->DSC_Results MS_Results Identification of Decomposition Products TGA_MS->MS_Results Data_Analysis Data Analysis Conclusion Assessment of Thermal Stability Data_Analysis->Conclusion TGA_Results->Data_Analysis DSC_Results->Data_Analysis MS_Results->Data_Analysis

Figure 4: A proposed workflow for the experimental determination of the thermal stability of dppbz.

Conclusion and Future Outlook

1,2-Bis(diphenylphosphino)benzene is a cornerstone ligand in modern catalysis, valued for its robust coordination chemistry and its role in facilitating a wide array of chemical transformations. While its widespread use implies a significant degree of thermal stability, a detailed, quantitative understanding based on direct experimental thermal analysis is currently lacking in the public domain.

This technical guide has provided a framework for understanding the thermal stability of dppbz by synthesizing its known physicochemical properties with general principles of phosphine chemistry. The high melting point and the strength of the P-C and aromatic C-C/C-H bonds suggest a high decomposition temperature for the free ligand. When coordinated to a metal, the chelate effect likely provides additional stabilization.

Future work should focus on the experimental determination of the thermal decomposition profile of dppbz using TGA-MS and DSC. Such studies would provide invaluable data for catalyst design and optimization, particularly for high-temperature applications. A systematic investigation into the thermal stability of a series of related diphosphine ligands would also allow for a deeper understanding of structure-stability relationships, paving the way for the rational design of next-generation, thermally robust ligands for challenging catalytic processes.

References

  • The thermal stability of metal-organic frameworks. (2025). Request PDF. Retrieved from [Link]

  • Kyba, E. P., Liu, S. T., & Harris, R. L. (1982). A facile synthesis of 1,2-bis(phosphino)benzene and related alkylated species. Organometallics, 1(10), 1345–1348. [Link]

  • (2025). Organophosphorus Pesticides Analysis. ResearchGate. Retrieved from [Link]

  • Computational Studies of Bond Dissociation Energies and Organic Reaction Mechanisms. (n.d.). Scholar Commons. Retrieved from [Link]

  • High-temperature thermal decomposition of triphenyl phosphate vapor in an inert medium: Flow reactor pyrolysis, quantum chemical calculations, and kinetic modeling. (2025). Request PDF. Retrieved from [Link]

  • Analysis of Organophosphorus Compounds by GC/MS. (n.d.). cromlab-instruments.es. Retrieved from [Link]

  • Reactivity Studies of Phosphinines: The Selenation of Diphenyl-Phosphine Substituents and Formation of a Chelating Bis(Phosphinine) Palladium(II) Complex. (2022). MDPI. Retrieved from [Link]

  • Computation of the bond dissociation enthalpies and free energies of hydroxylic antioxidants using the ab initio Hartree–Fock method. (n.d.). PMC. Retrieved from [Link]

  • The chemistry of phosphines in constrained, well-defined microenvironments. (2021). Chemical Society Reviews. [Link]

  • Late-Stage Diversification of Phosphines by C–H Activation: A Robust Strategy for Ligand Design and Preparation. (2024). Accounts of Chemical Research. [Link]

  • Making Triphenylphosphine oxide. (2022). YouTube. Retrieved from [Link]

  • Phosphorus-Based Catalysis. (2021). ACS Central Science. [Link]

  • Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra In. (n.d.). Agilent. Retrieved from [Link]

  • Triphenylphosphine. (2019). Sciencemadness Wiki. Retrieved from [Link]

  • Determination of Organophosphorous Pesticides in Blood Using Microextraction in Packed Sorbent and Gas Chromatography-Tandem Mass Spectrometry. (2018). PubMed. [Link]

  • Bond Dissociation Energy with Gaussian16. (2025). Dr. Joaquin Barroso's Blog. Retrieved from [Link]

  • Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. (n.d.). -ORCA - Cardiff University. Retrieved from [Link]

  • Triphenylphosphine. (n.d.). Wikipedia. Retrieved from [Link]

  • Expansion of bond dissociation prediction with machine learning to medicinally and environmentally relevant chemical space. (2023). Royal Society of Chemistry. Retrieved from [Link]

  • 1,2-Bis(diphenylphosphino)benzene. (n.d.). Wikipedia. Retrieved from [Link]

  • Structure and thermal stability of phosphorus-iodonium ylids. (2024). Beilstein Journals. Retrieved from [Link]

  • How to calculate Bond dissociation energy (BDE)?. (2013). ResearchGate. Retrieved from [Link]

  • Triphenylphosphine. (2000). OSPAR Commission. Retrieved from [Link]

  • Design and Synthesis of Planar Chiral Bisphosphine Ligands Based on Diphenyl [2.2]-Paracyclophane. (n.d.). MDPI. Retrieved from [Link]

  • Open-Ended Metallodithiolene Complexes with the 1,2,4,5-Tetrakis(diphenylphosphino)benzene Ligand: Modular Building Elements for the Synthesis of Multimetal Complexes. (2021). PMC. [Link]

  • An Organotin Route for the Preparation of 2,6‐Bis(diphenylphosphino)bromo‐benzene and the Related Bis(Phosphine Oxide). Precursors for Novel Ligands. (2021). ResearchGate. Retrieved from [Link]

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Sources

Unraveling the Influence of DPPMB: A Technical Guide to its Electronic and Steric Effects in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of transition metal catalysis, the performance of a catalytic system is profoundly dictated by the nature of the ligands coordinating to the metal center. These molecular architects, through their electronic and steric profiles, sculpt the reactivity and selectivity of the catalyst. This in-depth technical guide focuses on the nuanced electronic and steric effects of the diphosphine ligand, 1,2-Bis((diphenylphosphino)methyl)benzene, a ligand we will refer to by the plausible acronym DPPMB. While not a universally adopted abbreviation, it serves as a practical descriptor for this important ligand. This guide will delve into the core principles governing its behavior, offering field-proven insights for researchers and professionals in catalyst and drug development.

Deciphering the Architecture: The Structure of DPPMB

At the heart of understanding DPPMB's influence lies its molecular structure. It features two diphenylphosphino groups tethered to a benzene ring via methylene (-CH2-) linkers at the 1 and 2 positions. This ortho-substitution pattern is crucial as it pre-organizes the two phosphorus donor atoms for chelation to a metal center, forming a stable seven-membered ring.

Figure 1: Structure of 1,2-Bis((diphenylphosphino)methyl)benzene (DPPMB) chelating to a metal center (M).

The Electronic Signature: Quantifying Donor Strength

The phosphorus atoms in DPPMB are trivalent and bear two phenyl groups and one alkyl group (the methylene linker). The presence of electron-withdrawing phenyl groups generally reduces the electron-donating ability of the phosphine compared to trialkylphosphines. However, the methylene linkers are electron-donating, which somewhat counteracts the effect of the phenyl groups.

Qualitatively, DPPMB is considered a moderately electron-donating ligand. Its donor strength is expected to be comparable to other diphosphine ligands with similar backbones. This level of electron donation is often a desirable trait in catalysis, as it can stabilize low-valent metal centers, a common feature in catalytic cycles for cross-coupling reactions, without rendering the metal too electron-rich and thus less reactive in oxidative addition steps.

Steric Architecture: The Role of Bulk and Bite Angle

The steric properties of a ligand are just as crucial as its electronic effects, governing the coordination environment around the metal and influencing the accessibility of substrates. Key steric parameters for bidentate ligands like DPPMB are the cone angle and the bite angle.

Tolman Cone Angle

The Tolman cone angle (θ) is a measure of the steric bulk of a phosphine ligand. For a bidentate ligand like DPPMB, an exact cone angle is not straightforward to define as it chelates to the metal. However, we can consider the cone angle of a related monodentate phosphine, such as diphenylmethylphosphine, to get an approximation of the steric bulk around each phosphorus atom. The presence of the bulky phenyl groups results in a significant cone angle, which plays a crucial role in creating a sterically demanding environment around the metal center. This steric hindrance can promote reductive elimination, the final step in many cross-coupling reactions, and can also influence the regioselectivity of certain catalytic transformations.

Natural Bite Angle

A more defining steric parameter for a bidentate ligand is its "natural bite angle." This is the preferred P-M-P angle determined by the ligand backbone, independent of the metal's coordination preferences. The seven-membered chelate ring formed by DPPMB results in a relatively large natural bite angle. For comparison, the related ligand 1,2-bis(diphenylphosphino)benzene (dppbz), which forms a five-membered chelate ring, has a much smaller bite angle.

The large bite angle of DPPMB has profound implications for catalysis. It can significantly influence the geometry of the metal complex, often favoring structures that are more open and accessible to substrates. In square planar complexes, a larger bite angle can distort the geometry towards a more tetrahedral-like structure. This distortion can lower the energy barrier for key catalytic steps, such as oxidative addition and reductive elimination.

LigandBackboneChelate Ring SizeTypical Bite Angle (°)
DPPMB -CH₂-C₆H₄-CH₂-7~104-110
dppbz-C₆H₄-5~83
dppe-CH₂-CH₂-5~85
dppp-CH₂-CH₂-CH₂-6~91

Table 1: Comparison of Bite Angles for Common Diphosphine Ligands.

Figure 2: The relationship between ligand backbone, chelate ring size, and the resulting bite angle.

DPPMB in Action: Applications in Catalysis

The unique combination of moderate electronic donation and a large bite angle makes DPPMB an effective ligand in a variety of catalytic reactions, particularly palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

In Suzuki-Miyaura coupling reactions, which form carbon-carbon bonds between an organoboron compound and an organohalide, the use of a palladium catalyst bearing the DPPMB ligand can lead to high catalytic activity. The large bite angle of DPPMB is thought to facilitate the reductive elimination step, which is often the rate-determining step in the catalytic cycle. This allows for the efficient coupling of a wide range of substrates, including sterically hindered ones.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

  • Catalyst Precursor Preparation: In a nitrogen-filled glovebox, a Schlenk flask is charged with [Pd(dba)₂] (dba = dibenzylideneacetone) and DPPMB (1:1.1 molar ratio). Anhydrous and degassed toluene is added, and the mixture is stirred at room temperature for 30 minutes to form the active Pd(0)-DPPMB complex in situ.

  • Reaction Setup: To the catalyst solution, add the aryl halide (1.0 equiv), the boronic acid (1.2 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv).

  • Reaction Execution: The flask is sealed and heated to the desired temperature (typically 80-110 °C) with vigorous stirring. The progress of the reaction is monitored by TLC or GC-MS.

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

The choice of DPPMB in this protocol is driven by the need for a ligand that can stabilize the active Pd(0) species and promote the key steps of the catalytic cycle. The steric bulk of the ligand can also help to prevent catalyst deactivation pathways such as the formation of palladium black.

Other Cross-Coupling Reactions

The beneficial effects of DPPMB are not limited to Suzuki-Miyaura coupling. It has also been employed in other important C-C and C-heteroatom bond-forming reactions, such as Heck, Sonogashira, and Buchwald-Hartwig amination reactions. In each case, the interplay of its electronic and steric properties contributes to the efficiency and selectivity of the transformation. For instance, in Heck reactions, the steric bulk of DPPMB can influence the regioselectivity of the olefin insertion step.

Catalytic_Cycle Pd0L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (R-X) Pd0L2->OxAdd Influenced by electronics PdIIL2RX L₂Pd(II)(R)(X) OxAdd->PdIIL2RX Transmetal Transmetalation (R'-M) PdIIL2RX->Transmetal PdIIL2RR L₂Pd(II)(R)(R') Transmetal->PdIIL2RR RedElim Reductive Elimination PdIIL2RR->RedElim Influenced by sterics (bite angle) RedElim->Pd0L2 Catalyst Regeneration Product R-R' (Product) RedElim->Product

Figure 3: A generalized catalytic cycle for cross-coupling reactions, highlighting the steps influenced by the electronic and steric properties of the ligand (L), such as DPPMB.

Conclusion and Future Outlook

1,2-Bis((diphenylphosphino)methyl)benzene (DPPMB) is a valuable diphosphine ligand in the toolkit of the modern chemist. Its moderately electron-donating nature and, most notably, its large bite angle, provide a unique steric and electronic environment that can be harnessed to achieve high efficiency and selectivity in a range of catalytic transformations. A thorough understanding of these properties is paramount for the rational design of new catalysts and the optimization of existing catalytic processes.

Future research in this area will likely focus on the synthesis of DPPMB derivatives with modified electronic and steric properties to further fine-tune their catalytic performance. Computational studies will also continue to play a crucial role in providing deeper insights into the mechanism of DPPMB-mediated catalysis, paving the way for the development of next-generation catalysts for applications in organic synthesis, materials science, and drug discovery.

References

  • Casey, C. P.; Whiteker, G. T. A new, easily synthesized, large-bite-angle diphosphine ligand. Organometallics1990 , 9 (4), 1191–1192. [Link]

  • Birkholz, M.-N.; Freixa, Z.; van Leeuwen, P. W. N. M. Bite angle effects in diphosphine metal catalysts: steric or electronic? Chem. Soc. Rev.2009 , 38 (4), 1099–1118. [Link]

  • Slagt, M. Q.; van Leeuwen, P. W. N. M.; Reek, J. N. H. The Electronic and Steric Effects of Diphosphine Ligands on the Regioselectivity in the Palladium-Catalyzed Allylic Alkylation. Angew. Chem. Int. Ed.2001 , 40 (22), 4271–4274. [Link]

  • Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis; University Science Books, 2010. [Link]

  • Tolman, C. A. Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis. Chem. Rev.1977 , 77 (3), 313–348. [Link]

Methodological & Application

Application Notes and Protocols: 1,2-Bis(diphenylphosphinomethyl)benzene in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: A Ligand Designed for Stability and Activity in Cross-Coupling Catalysis

In the landscape of palladium-catalyzed cross-coupling reactions, the architecture of the supporting ligand is paramount in dictating the efficiency, selectivity, and scope of the transformation. 1,2-Bis(diphenylphosphinomethyl)benzene emerges as a sophisticated bidentate phosphine ligand, engineered to provide a stable and highly active catalytic system for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

The structural hallmark of this ligand is the placement of two diphenylphosphinomethyl groups in an ortho orientation on a benzene ring. This arrangement creates a seven-membered chelate ring upon coordination to a metal center, such as palladium. The flexibility of this seven-membered ring, in conjunction with the steric bulk and electron-donating properties of the diphenylphosphino moieties, imparts unique catalytic properties. The benzene backbone provides a rigid scaffold, pre-organizing the phosphine donors for chelation. This combination of rigidity and flexibility is crucial for promoting the key steps of the Suzuki coupling catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The electron-rich nature of the phosphine groups enhances the rate of oxidative addition of the palladium(0) species to the aryl halide, a critical step in the catalytic cycle.

This application note provides a comprehensive guide to the synthesis of 1,2-Bis(diphenylphosphinomethyl)benzene, the preparation of its palladium(II) precatalyst, and a detailed protocol for its application in Suzuki-Miyaura coupling reactions.

Synthesis of the Ligand: 1,2-Bis(diphenylphosphinomethyl)benzene

The synthesis of 1,2-Bis(diphenylphosphinomethyl)benzene can be achieved through the reaction of a diphenylphosphine nucleophile with a suitable electrophilic precursor, such as 1,2-bis(chloromethyl)benzene or 1,2-bis(bromomethyl)benzene. A general and adaptable method involves the in-situ generation of lithium diphenylphosphide, followed by its reaction with the dihalide.

Protocol: Synthesis of 1,2-Bis(diphenylphosphinomethyl)benzene

Materials:

  • Triphenylphosphine (Ph₃P)

  • Lithium metal (in a suitable form, e.g., wire or granules)

  • 1,2-Bis(chloromethyl)benzene

  • Anhydrous tetrahydrofuran (THF)

  • Degassed water

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Standard Schlenk line and glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation of Lithium Diphenylphosphide (Ph₂PLi):

    • In a flame-dried Schlenk flask under an inert atmosphere, add freshly cut lithium metal (2.2 equivalents) to anhydrous THF.

    • To this suspension, add triphenylphosphine (1.0 equivalent) portion-wise with stirring.

    • The reaction mixture will gradually turn deep red or orange, indicating the formation of Ph₂PLi. Allow the reaction to stir at room temperature for 12-18 hours to ensure complete conversion.

  • Reaction with 1,2-Bis(chloromethyl)benzene:

    • In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve 1,2-bis(chloromethyl)benzene (1.0 equivalent) in anhydrous THF.

    • Cool the solution of 1,2-bis(chloromethyl)benzene to -78 °C using a dry ice/acetone bath.

    • Slowly add the freshly prepared solution of lithium diphenylphosphide to the cooled solution of 1,2-bis(chloromethyl)benzene via cannula transfer.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of degassed water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexane, to yield 1,2-Bis(diphenylphosphinomethyl)benzene as a white solid.

Preparation of the Palladium(II) Precatalyst

For consistent and reproducible results in Suzuki coupling, it is often advantageous to use a well-defined palladium(II) precatalyst. The following protocol describes the synthesis of Dichloro[1,2-bis(diphenylphosphinomethyl)benzene]palladium(II).

Protocol: Synthesis of [Pd(1,2-bis(diphenylphosphinomethyl)benzene))Cl₂]

Materials:

  • 1,2-Bis(diphenylphosphinomethyl)benzene

  • Bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂] or Bis(benzonitrile)dichloropalladium(II) [PdCl₂(PhCN)₂]

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether (Et₂O)

  • Standard Schlenk line and glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve 1,2-Bis(diphenylphosphinomethyl)benzene (1.0 equivalent) in anhydrous dichloromethane.

  • In a separate Schlenk flask, dissolve bis(acetonitrile)dichloropalladium(II) or bis(benzonitrile)dichloropalladium(II) (1.0 equivalent) in anhydrous dichloromethane.

  • Slowly add the palladium salt solution to the ligand solution with stirring at room temperature.

  • A color change and the formation of a precipitate are typically observed.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Reduce the volume of the solvent in vacuo.

  • Add anhydrous diethyl ether to precipitate the product completely.

  • Isolate the solid product by filtration, wash with diethyl ether, and dry under vacuum to yield the desired palladium(II) complex as a stable, often yellow, solid.

Application in Suzuki-Miyaura Coupling: A General Protocol

The palladium complex of 1,2-Bis(diphenylphosphinomethyl)benzene is an effective catalyst for the Suzuki-Miyaura coupling of a wide range of aryl halides with arylboronic acids. The following is a general protocol that can be adapted and optimized for specific substrates.

Workflow for a Typical Suzuki Coupling Reaction

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Aryl Halide, Arylboronic Acid, Base, and Solvent catalyst Add Pd Precatalyst and Ligand (if not pre-formed) reagents->catalyst degas Degas the Mixture (e.g., Ar sparging) catalyst->degas heat Heat to Reaction Temperature degas->heat monitor Monitor Progress (TLC, GC, LC-MS) heat->monitor quench Quench Reaction and Dilute monitor->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Chromatography dry->purify Suzuki_Cycle Pd0 Pd(0)L OxAdd Ar-Pd(II)-X      |      L Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar'      |      L OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination RedElim Ar-Ar' Transmetal->RedElim XBOH X-B(OH)₂ Transmetal->XBOH ArX Ar-X ArX->OxAdd ArBOH Ar'-B(OH)₂ ArBOH->Transmetal Base Base Base->Transmetal lab1 L = 1,2-Bis(diphenylphosphinomethyl)benzene

The Unassuming Achiral Ligand: A Deep Dive into 1,2-Bis(diphenylphosphinomethyl)benzene in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of asymmetric catalysis, where the synthesis of single-enantiomer compounds is paramount for applications ranging from pharmaceuticals to materials science, the design of chiral ligands has long held center stage. However, the utility of achiral ligands in achieving enantioselectivity, often through synergistic interplay with other chiral elements in a catalytic system, represents a nuanced and powerful approach. This technical guide delves into the synthesis, coordination chemistry, and, most importantly, the application of the achiral diphosphine ligand, 1,2-bis(diphenylphosphinomethyl)benzene (dppmb), in the realm of asymmetric catalysis. While not possessing inherent chirality, dppmb's unique structural features and electronic properties have carved out a niche for it in the development of stereoselective transformations.

The Ligand at a Glance: Structure and Electronic Profile

1,2-Bis(diphenylphosphinomethyl)benzene is a bidentate phosphine ligand characterized by a benzene backbone with two diphenylphosphinomethyl groups situated in an ortho arrangement. This structure imparts a C2v symmetry to the molecule. The methylene (-CH2-) spacers between the phenyl ring and the phosphorus atoms provide greater flexibility compared to its close relative, 1,2-bis(diphenylphosphino)benzene (dppbz), which has direct P-aryl bonds. This flexibility allows for a wider range of bite angles upon coordination to a metal center, a critical parameter in influencing the stereochemical outcome of a catalytic reaction.

The phosphorus atoms in dppmb are trivalent and possess lone pairs of electrons, making them excellent sigma-donors to transition metals. The phenyl groups on the phosphorus atoms contribute to the ligand's steric bulk and can engage in pi-stacking interactions, further influencing the geometry of the catalytic complex.

Synthesis of 1,2-Bis(diphenylphosphinomethyl)benzene: A Reliable Protocol

The synthesis of dppmb is typically achieved through the reaction of a dihalide precursor with a phosphide nucleophile. A common and reliable method starts from commercially available 1,2-bis(bromomethyl)benzene.

Protocol: Synthesis of 1,2-Bis(diphenylphosphinomethyl)benzene

Materials:

  • 1,2-Bis(bromomethyl)benzene

  • Lithium diphenylphosphide (LiPPh₂) or Sodium diphenylphosphide (NaPPh₂)

  • Anhydrous tetrahydrofuran (THF)

  • Degassed water

  • Standard Schlenk line and glassware for inert atmosphere techniques

Procedure:

  • Preparation of Diphenylphosphide: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of lithium diphenylphosphide or sodium diphenylphosphide in THF. This can be generated in situ by reacting chlorodiphenylphosphine with lithium or sodium metal, or by deprotonating diphenylphosphine with a strong base like n-butyllithium.

  • Reaction: To a stirred solution of 1,2-bis(bromomethyl)benzene in anhydrous THF at 0 °C, slowly add the freshly prepared solution of the diphenylphosphide reagent.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Work-up: Upon completion, carefully quench the reaction with degassed water. Extract the product into an organic solvent such as diethyl ether or dichloromethane. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield 1,2-bis(diphenylphosphinomethyl)benzene as a white crystalline solid.

Causality Behind Experimental Choices: The use of an inert atmosphere is crucial to prevent the oxidation of the highly air-sensitive phosphide nucleophile and the final diphosphine product. Anhydrous solvents are necessary to avoid quenching the phosphide reagent. The slow addition of the phosphide at low temperature helps to control the exothermicity of the reaction and minimize side products.

Application in Asymmetric Catalysis: A Story of Collaboration

While dppmb itself is achiral, its utility in asymmetric catalysis emerges when it is part of a chiral catalytic system. This is typically achieved in one of two ways:

  • With a Chiral Metal Precursor: The dppmb ligand coordinates to a metal center that is already part of a chiral complex.

  • With a Chiral Co-ligand or Additive: The dppmb-metal complex interacts with a separate chiral molecule that directs the stereochemical outcome of the reaction.

A notable area where dppmb has been investigated is in nickel-catalyzed hydrofunctionalization reactions.

Case Study: Nickel-Catalyzed Asymmetric Hydrophosphinylation

The addition of a P-H bond across a carbon-carbon double bond, or hydrophosphinylation, is a powerful method for the synthesis of organophosphorus compounds. When performed asymmetrically, it provides access to valuable chiral phosphines, which are themselves important ligands in catalysis.

While the direct use of dppmb in a highly enantioselective hydrophosphinylation has proven challenging, studies have explored its role in systems employing chiral co-ligands. For instance, in the nickel-catalyzed hydrophosphinylation of unactivated alkenes, the combination of a nickel precursor, dppmb, and a chiral phosphine ligand has been investigated. However, these initial studies have often reported low to moderate enantioselectivities.[1] This suggests that while dppmb can effectively form the active catalytic species, the transfer of chirality from the co-ligand to the substrate is not highly efficient in this specific context.

This highlights a critical point: the successful application of an achiral ligand like dppmb in asymmetric catalysis is highly dependent on the specific reaction and the nature of the chiral auxiliary employed. The flexibility of the dppmb backbone may, in some cases, lead to multiple competing chiral arrangements around the metal center, resulting in poor stereochemical control.

Mechanistic Insights: The Role of dppmb in Catalytic Cycles

Mechanistic studies of nickel-catalyzed reactions involving dppmb have provided valuable insights into its function. In the context of the hydroalkoxylation of butadiene, for example, it has been shown that dppmb can improve the selectivity of the reaction compared to other diphosphine ligands like 1,4-bis(diphenylphosphino)butane (dppb).[2][3]

Computational and experimental studies suggest that the catalytic cycle likely involves the formation of Ni(0) and Ni(II)-allyl intermediates. The dppmb ligand plays a crucial role in stabilizing these intermediates and influencing the regioselectivity of the reaction. The bite angle and steric profile of the coordinated dppmb ligand are key factors in determining the geometry of the transition states, which in turn dictates the product distribution.

Caption: Proposed catalytic cycle for Ni-catalyzed hydroalkoxylation.

Future Perspectives: The Path to Broader Application

The exploration of 1,2-bis(diphenylphosphinomethyl)benzene in asymmetric catalysis is an ongoing endeavor. While its direct application in highly enantioselective transformations remains limited, several avenues for future research hold promise:

  • Synthesis of Chiral Derivatives: The synthesis of chiral analogues of dppmb, for instance, by introducing chiral substituents on the benzene backbone or the phenyl groups of the phosphine moieties, could lead to a new class of effective chiral diphosphine ligands. The inherent flexibility of the xylyl backbone could be a tunable feature in these new chiral ligands.

  • Synergistic Catalyst Systems: Further exploration of dppmb in combination with a wider range of chiral co-ligands, additives, or chiral counter-ions could unlock new areas of high enantioselectivity. Understanding the non-covalent interactions between the dppmb-metal complex and the chiral auxiliary will be key to rational design.

  • Application in a Broader Range of Reactions: While much of the focus has been on nickel-catalyzed reactions, the potential of dppmb in asymmetric reactions catalyzed by other metals such as rhodium, palladium, and iridium warrants further investigation.

Conclusion

1,2-Bis(diphenylphosphinomethyl)benzene stands as a testament to the fact that achiral ligands can play a significant role in the complex field of asymmetric catalysis. Its unique structural and electronic properties make it a valuable tool for constructing active and selective catalytic systems. While achieving high enantioselectivity with dppmb often requires a carefully chosen chiral partner, the study of such systems provides fundamental insights into the mechanisms of chirality transfer. As the quest for novel and efficient asymmetric transformations continues, the unassuming achiral ligand, dppmb, and its future chiral derivatives, will undoubtedly continue to be a subject of interest and innovation for researchers in both academia and industry.

References

  • Synthesis of bis(diphenylphosphino)-alkane. CN102020674A.
  • First-Row Late Transition Metals for Catalytic Alkene Hydrofunctionalisation: Recent Advances in C-N, C-O and C-P Bond Formation. MDPI. [Link]

  • Synthesis and applications of high-performance P-chiral phosphine ligands. PubMed. [Link]

  • Ni-Catalyzed Enantioselective Hydrofunctionalizations of 1,3-Dienes. ACS Catalysis. [Link]

  • Earth-Abundant 3d Transition Metal Catalysts for Hydroalkoxylation and Hydroamination of Unactivated Alkenes. MDPI. [Link]

  • Asymmetric Csp3–Csp3 Bond Formation via Ni-Catalyzed Regio- and Enantioselective Hydroalkylation of Linear 1,3-Diene through Carbonyl Umpolung. ACS Publications. [Link]

  • Enantioselective Hydroalkoxylation of 1,3-Dienes via Ni-Catalysis. ACS Publications. [Link]

  • Synthesis of Functionalized Homoallylic Alcohols via a Salt‐Free Three‐Component Nickel‐Catalyzed Coupling Reaction. ResearchGate. [Link]

  • Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation. The Royal Society of Chemistry. [Link]

Sources

Application Note: 1,2-Bis(diphenylphosphinomethyl)benzene in Gold Catalysis

[1]

Executive Summary

1,2-Bis(diphenylphosphinomethyl)benzene (CAS: 62144-65-4) is a bidentate phosphine ligand distinguished by its flexible xylylene backbone. In gold catalysis, this ligand is privileged for its ability to bridge two gold(I) centers, forming stable dinuclear complexes

aurophilic interactions

Ligand Profile & Mechanistic Advantage

Chemical Architecture
  • Common Name: dppmb,

    
    -bis(diphenylphosphino)-o-xylene.
    
  • Structure: Two

    
     arms attached to the 1,2-positions of a benzene ring.
    
  • Key Feature: The methylene spacers create a 7-membered chelate ring upon coordination to a single metal, or more commonly, allow the phosphines to splay open and bridge two metals.

The "Flexible Linker" Advantage

Unlike dppbz (rigid, 5-membered chelate), dppmb possesses a larger bite angle and conformational freedom.

  • Dinuclear Stabilization: The ligand backbone accommodates the ideal Au···Au distance (~3.0 Å) required for aurophilic bonding, stabilizing the active catalytic species against disproportionation into metallic gold (

    
    ).
    
  • Dual Activation: In reactions like alkyne hydroamination, one gold center activates the

    
    -system (alkyne) while the second gold center (tethered by dppmb) assists in nucleophile activation or stabilizes the resulting organogold intermediate.
    
Featuredppmb (Flexible)dppbz (Rigid)Impact on Gold Catalysis
Linker


dppmb allows "breathing" motion during catalysis.
Coordination Bridging (preferred) or ChelatingStrictly Chelatingdppmb favors dinuclear

species.
Au···Au Interaction Strong (Ligand assisted)Weak/Straineddppmb stabilizes gem-diaurated intermediates.
Primary Application Intermolecular HydrofunctionalizationIntramolecular Cycloisomerizationdppmb excels in bimolecular coupling.

Protocol 1: Synthesis of the Dinuclear Pre-Catalyst

Target Complex:

Rationale:


Materials
  • Ligand: 1,2-Bis(diphenylphosphinomethyl)benzene (474.5 g/mol ).

  • Gold Source: (Dimethylsulfide)gold(I) chloride [

    
    ] (294.5  g/mol ).
    
  • Solvent: Dichloromethane (DCM, anhydrous), Pentane.

Step-by-Step Methodology
  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve

    
      (295 mg, 1.0 mmol, 2.0 equiv) in anhydrous DCM (10 mL) under nitrogen.
    
  • Addition: Dissolve dppmb (237 mg, 0.5 mmol, 1.0 equiv) in DCM (5 mL) and add it dropwise to the gold solution over 5 minutes.

    • Observation: The solution should remain clear or turn slightly pale yellow.

  • Reaction: Stir the mixture at room temperature (25 °C) for 2 hours. The ligand bridges the two AuCl units.

  • Concentration: Reduce the volume to ~3 mL under vacuum.

  • Precipitation: Add anhydrous pentane (15 mL) slowly to induce precipitation of the white complex.

  • Isolation: Filter the white solid, wash with pentane (

    
    ), and dry under high vacuum for 4 hours.
    
    • Yield: Typically >90%.

    • Storage: Store at 4 °C in the dark. Stable for months.

Synthesis Workflow (Graphviz)

GStartStart:Me2S·AuCl (2 eq)in DCMLigandAdd Ligand:dppmb (1 eq)in DCMStart->LigandDropwise additionReactReaction:Stir 2h @ 25°C(Ligand Bridging)Ligand->ReactN2 atmWorkupWorkup:Concentrate &Precipitate w/ PentaneReact->WorkupRemove DMSProductProduct:[(μ-dppmb)(AuCl)2]White SolidWorkup->ProductFiltration

Figure 1: Synthesis workflow for the dinuclear gold(I) precursor

Protocol 2: Catalytic Intermolecular Hydroamination

This protocol demonstrates the utility of dppmb-Au in coupling terminal alkynes with amines. The dinuclear nature of the catalyst allows for efficient activation of the alkyne without rapid catalyst decomposition.

Reaction:

Reagents
  • Pre-catalyst:

    
     (Prepared in Protocol 1).
    
  • Activator:

    
     (Silver hexafluoroantimonate).
    
  • Substrates: Phenylacetylene (1.0 mmol), Aniline (1.2 mmol).

  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

Experimental Procedure
  • Catalyst Activation (In Situ):

    • In a glovebox or under

      
      , charge a reaction vial with 
      
      
      (5 mol% relative to alkyne) and
      
      
      (10 mol%).
    • Add solvent (2 mL) and stir for 10 minutes. A white precipitate (AgCl) will form, indicating the generation of the cationic species

      
      .
      
  • Substrate Addition:

    • Add Aniline (1.2 equiv) followed by Phenylacetylene (1.0 equiv).

    • Note: Order matters. Adding the amine first can sometimes coordinate to gold; however, the dinuclear dppmb complex is robust enough to resist deactivation.

  • Incubation: Seal the vial and heat to 80 °C for 12–18 hours.

  • Workup:

    • Cool to room temperature.[1]

    • Filter through a short pad of silica/Celite to remove silver salts and catalyst.

    • Elute with ethyl acetate.

  • Analysis: Analyze conversion by GC-MS or

    
     NMR.
    
Mechanistic Pathway

The flexibility of dppmb allows the two gold centers to cooperate. One gold coordinates the alkyne (

MechanismPreCatPre-Catalyst[(dppmb)(AuCl)2]ActiveCationic Species[(dppmb)(Au+)2]PreCat->Active+ 2 AgSbF6- 2 AgClCoordπ-ComplexAu-Alkyne...AuActive->Coord+ AlkyneAttackNucleophilic Attack(Amine Addition)Coord->Attack+ AmineGemGem-DiauratedIntermediateAttack->GemAurophilic StabilizationProdProduct Release(Imine/Enamine)Gem->ProdProtodeaurationProd->ActiveRegeneration

Figure 2: Proposed dual-activation cycle facilitated by the flexible dppmb ligand.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Catalyst poisoning by amine.Increase temperature to 100 °C or use a less coordinating counter-ion (e.g.,

).
Formation of Gold Mirror Catalyst decomposition (

formation).
The dppmb ligand may be oxidizing. Ensure strict

-free conditions. Add slight excess of ligand (1-2 mol%).
Poor Solubility Cationic complex is insoluble in non-polar solvents.Switch from Toluene to DCM or 1,2-Dichloroethane (DCE).
Selectivity Issues Markovnikov vs Anti-Markovnikov.dppmb generally favors Markovnikov addition. For anti-Markovnikov, steric bulk on the phosphine (e.g., xylyl groups) would be needed, but dppmb is fixed as phenyl.

References

  • Ligand Synthesis & Properties

    • Synthesis of Benzene Derivatives with Multiple Dichlorophosphino Groups.
    • Source:

  • Gold(I)

    • Structure of the gold(I)-biphenylphosphine complex.[2][3][4][5] (Discusses analogous dinuclear gold systems).

    • Source:

  • Comparative Ligand Utility (Ni vs Au)

    • Enantioselective Hydroalkoxylation of 1,3-Dienes via Ni-Catalysis.[6] (Highlights dppmb's privileged status in hydrofunctionalization, transferable to Au logic).

    • Source: [6]

  • General Gold Catalysis Protocols

    • Comprehensive Overview of Homogeneous Gold-Catalyzed Transform
    • Source:

Introduction: The Architectural Advantage of 1,2-Bis(diphenylphosphinomethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Catalytic Cycle of Palladium with 1,2-Bis(diphenylphosphinomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

In the landscape of palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount, dictating the catalyst's stability, activity, and selectivity. 1,2-Bis(diphenylphosphinomethyl)benzene is a chelating diphosphine ligand that offers a unique combination of flexibility and steric bulk. Unlike its more rigid analogue, 1,2-bis(diphenylphosphino)benzene (dppb), the methylene (-CH₂-) spacers grant the ligand a larger, more flexible bite angle. This structural feature is not a trivial detail; it profoundly influences the geometry around the palladium center, thereby affecting the kinetics and outcomes of key steps within the catalytic cycle, such as oxidative addition and reductive elimination.[1] This guide provides a detailed exploration of the catalytic cycle enabled by this ligand, offering mechanistic insights and actionable protocols for its application in synthetic chemistry.

The Canonical Palladium(0) Cross-Coupling Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[2] The cycle is a sequence of fundamental organometallic transformations. Understanding this general framework is essential before appreciating the specific influence of the 1,2-Bis(diphenylphosphinomethyl)benzene ligand.

The active catalytic species is typically a 14-electron Pd(0) complex, which can be generated in situ from a palladium(II) precursor like Pd(OAc)₂ or a Pd(0) source such as Pd₂(dba)₃.[3] The primary steps are:

  • Oxidative Addition: The electron-rich Pd(0) center inserts into the carbon-halide bond of an organic electrophile (Ar-X), forming a square planar Pd(II) complex. This is often the rate-determining step of the cycle.[2]

  • Transmetalation (e.g., in Suzuki or Stille Coupling): A nucleophilic organometallic reagent (Ar'-M) transfers its organic group to the Pd(II) center, displacing a halide. This step requires a base in Suzuki-Miyaura reactions to activate the organoboron species.[4]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple, forming a new carbon-carbon bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]

Palladium Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX L₂Pd(II)(R)(X) OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R'-M PdII_R_R1 L₂Pd(II)(R)(R') Transmetal->PdII_R_R1 -MX RedElim Reductive Elimination PdII_R_R1->RedElim R-R' RedElim->Pd0

Caption: Generalized Palladium Cross-Coupling Cycle.

Mechanistic Nuances with 1,2-Bis(diphenylphosphinomethyl)benzene

The choice of 1,2-Bis(diphenylphosphinomethyl)benzene as the ligand (herein abbreviated as L₂) imparts specific characteristics to the catalytic cycle.

  • Influence on Oxidative Addition: The phosphine groups are strong σ-donors, which increases the electron density on the palladium center.[2] This enhanced nucleophilicity of the Pd(0) complex facilitates the oxidative addition step, particularly with less reactive electrophiles like aryl chlorides.[3]

  • Stability of the Pd(II) Intermediate: As a chelating bidentate ligand, it forms a stable palladacycle. This stability prevents ligand dissociation, which can be a pathway to catalyst decomposition. The flexible backbone allows the complex to adopt a geometry that is conducive to the subsequent steps.

  • Facilitating Reductive Elimination: Reductive elimination is favored by steric bulk on the phosphine ligands.[4] The phenyl groups on the phosphorus atoms provide this necessary steric hindrance, promoting the collapse of the Pd(II) intermediate to release the coupled product and regenerate the Pd(0) catalyst. The P-Pd-P bite angle, a result of the ligand's structure, has been shown to influence selectivity in certain reactions.[1]

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in pharmaceutical and materials science, coupling organoboron compounds with organic halides. The 1,2-Bis(diphenylphosphinomethyl)benzene-palladium system is a robust catalyst for this transformation.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a representative coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 1,2-Bis(diphenylphosphinomethyl)benzene ligand

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Catalyst Pre-formation/In-situ Generation:

    • To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., 1-2 mol% Pd(OAc)₂) and the 1,2-Bis(diphenylphosphinomethyl)benzene ligand (1.1-2.2 mol% per Pd).

    • Add the anhydrous solvent (e.g., 5 mL of toluene).

    • Stir the mixture at room temperature for 15-20 minutes. If using a Pd(II) precursor, a color change may be observed as the active Pd(0) species is formed.[3]

  • Addition of Reagents:

    • To the catalyst mixture, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours), monitoring by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

ParameterTypical ConditionsRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Readily available and reliable sources for generating Pd(0) in situ.[3]
Catalyst Loading 0.5 - 5 mol%Balances reaction efficiency with cost and ease of product purification.
Ligand:Pd Ratio 1.1:1 to 2:1An excess of ligand can prevent catalyst agglomeration and deactivation.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation and neutralizes the generated acid.[4]
Solvent Toluene, Dioxane, DMF/H₂OSolvent choice affects solubility and reaction kinetics. Aqueous mixtures can accelerate the reaction.
Temperature 80 - 110 °CProvides the necessary activation energy for the catalytic cycle, especially the oxidative addition step.

Application in Mizoroki-Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[5] It is a powerful tool for forming C(sp²)-C(sp²) bonds. The palladium/1,2-Bis(diphenylphosphinomethyl)benzene catalyst system demonstrates high activity in this transformation.[6]

Protocol 2: General Procedure for Mizoroki-Heck Reaction

This protocol details a representative reaction between an aryl iodide and an acrylate.

Materials:

  • Palladium(II) acetate [Pd(OAc)₂]

  • 1,2-Bis(diphenylphosphinomethyl)benzene ligand

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., methyl acrylate) (1.5 mmol, 1.5 equiv)

  • Organic base (e.g., Triethylamine, Et₃N) or Inorganic base (e.g., Na₂CO₃) (1.5-2.0 mmol, 1.5-2.0 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMF, NMP, or Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Catalyst Generation:

    • In a dry Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (1-2 mol%) and 1,2-Bis(diphenylphosphinomethyl)benzene (1.1-2.2 mol%).

    • Add the anhydrous solvent (e.g., 5 mL of DMF).

    • Stir for 15 minutes at room temperature.

  • Addition of Reagents:

    • Add the aryl iodide (1.0 equiv), the alkene (1.5 equiv), and the base (e.g., Et₃N, 1.5 equiv) to the flask.

  • Reaction Execution:

    • Heat the mixture to the target temperature (typically 80-120 °C).

    • Monitor the reaction's progress via TLC or GC-MS until the starting material is consumed (4-24 hours).

  • Work-up and Purification:

    • After cooling, dilute the mixture with water and extract with a suitable organic solvent (e.g., diethyl ether).

    • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and remove the solvent in vacuo.

    • Purify the residue using flash column chromatography.

Experimental Workflow start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup add_catalyst Add Pd Precursor & Ligand setup->add_catalyst add_solvent Add Anhydrous Solvent add_catalyst->add_solvent stir Stir (15-20 min) for Catalyst Formation add_solvent->stir add_reagents Add Substrates (Ar-X, Ar'-M) & Base stir->add_reagents heat Heat to Reaction Temp (e.g., 100 °C) add_reagents->heat monitor Monitor Reaction (TLC / GC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Dry & Concentrate; Purify via Chromatography workup->purify end End purify->end

Caption: Standard workflow for a Pd-catalyzed cross-coupling reaction.

Trustworthiness and Self-Validation: Key Protocol Insights

  • Inert Atmosphere is Critical: The active Pd(0) catalyst is sensitive to oxygen. Ensuring all steps are performed under a nitrogen or argon atmosphere is crucial for reproducibility and preventing catalyst death.

  • Solvent and Reagent Purity: Anhydrous solvents and pure reagents are essential. Water can interfere with some steps, while impurities in starting materials can poison the catalyst.

  • Monitoring is Key: Blindly running a reaction for a set time can lead to incomplete conversion or product degradation. Regular monitoring by TLC or GC-MS allows for precise determination of the reaction endpoint.

  • Base Selection: The strength and nature of the base can dramatically alter reaction outcomes. For Suzuki couplings, weaker bases like carbonates are often sufficient, while stronger bases like phosphates may be needed for less reactive substrates. In Heck reactions, the base's primary role is to neutralize the HX formed, and bulky organic bases are often used to avoid side reactions.[5]

Conclusion

The 1,2-Bis(diphenylphosphinomethyl)benzene ligand provides a compelling blend of electronic and steric properties that make it a highly effective component in palladium-catalyzed cross-coupling reactions. Its flexible backbone allows for the formation of stable, active catalysts capable of facilitating key bond-forming steps with high efficiency. The protocols outlined herein serve as a robust starting point for researchers aiming to leverage this catalyst system for the synthesis of complex molecules, empowering advancements in drug discovery and materials science.

References

  • Guidechem. (n.d.). What is the synthesis and application of Bis[1,2-bis(diphenylphosphino)ethane]palladium(0)?
  • Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry.
  • ChemRxiv. (n.d.). Palladium Bisphosphine Mono-Oxide Complexes: Synthesis, Scope, Mechanism, and Catalytic Relevance.
  • ACS Publications. (2003). Palladium(II) Complexes with 1,1'−Bis(diphenylphosphino)ferrocenes...
  • Rojas Lab. (2025, November 3). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube.
  • TCI Chemicals. (n.d.). Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts].
  • ResearchGate. (2025, August 9). Palladium complexes with bis(diphenylphosphinomethyl)amino ligands and their application as catalysts for the Heck reaction.
  • ProtonGuru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube.
  • ElectronicsAndBooks. (n.d.). Dichloro[l,l/-bis(diphenylphosphino)ferrocene]palladium-(II): An Effective Catalyst for Cross-Coupling of Secondary and Primary.
  • PMC. (n.d.). Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals.
  • ResearchGate. (2025, August 6). Palladium(II) Complexes with 1,1'−Bis(diphenylphosphino)ferrocenes...
  • PMC. (2020, September 18). Revisiting the PD-1 pathway.
  • Semantic Scholar. (n.d.). 1,2-bis(diphenylphosphino)benzene.
  • PMC. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • PMC. (2018, September 1). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
  • Technical University of Munich. (2001, January 15). Synthesis, structure and catalytic application of palladium(II) complexes bearing N-heterocyclic carbenes and phosphines. Retrieved from Technical University of Munich website.
  • PMC. (n.d.). Crystal clear: visualizing the intervention mechanism of the PD-1/PD-L1 interaction by two cancer therapeutic monoclonal antibodies.
  • ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst.
  • Diva-portal.org. (2015, March 13). Palladium(II)-Catalyzed Heck Reactions.
  • Chemistry LibreTexts. (2023, June 30). Heck Reaction.
  • Semantic Scholar. (n.d.). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF.
  • PMC - NIH. (2023, May 16). Bis(benzonitrile) dichloroplatinum (II) interrupts PD-1/PD-L1 interaction by binding to PD-1.
  • PubMed Central. (n.d.). Inhibitors of the PD-1 Pathway in Tumor Therapy.
  • DiVA portal. (2015, February 21). Project Thesis Suzuki coupling of functionalized arylboronic acids...

Sources

techniques for characterizing 1,2-Bis(diphenylphosphinomethyl)benzene complexes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Characterization Protocols for Metal Complexes of 1,2-Bis(diphenylphosphinomethyl)benzene

Executive Summary

This guide details the characterization of transition metal complexes coordinating 1,2-bis(diphenylphosphinomethyl)benzene (often abbreviated as 1,2-DPPMB or o-xylyl-diphosphine ). Unlike its rigid analog 1,2-bis(diphenylphosphino)benzene (dppbz), 1,2-DPPMB possesses a flexible xylyl backbone that forms a seven-membered chelate ring upon coordination.

This structural feature imparts a large natural bite angle (~104°), inducing unique reactivity profiles in catalysis (e.g., carbonylation, hydroformylation). Characterization must therefore focus on distinguishing between chelating, bridging, and fluxional modes of coordination.

Ligand Profile & Critical Parameters

ParameterValue / DescriptionSignificance
Formula

Benzylic phosphine donors.
Chelate Ring Size 7-memberedInduces flexibility and larger bite angles.
Natural Bite Angle ~104° Significantly larger than dppe (85°) or dppbz (83°); favors cis geometry but allows steric relief.

NMR (Free)

to

ppm
Typical range for alkyl-diaryl phosphines (solvent dependent).
Key Challenge Fluxionality The 7-membered ring often undergoes conformational flipping in solution, requiring Variable Temperature (VT) NMR.

Characterization Workflow

The following diagram illustrates the logical flow for determining the structural integrity of 1,2-DPPMB complexes.

CharacterizationWorkflow Start Crude Complex (Solid/Oil) Solubility Solubility Test (DCM, CHCl3, THF) Start->Solubility P31_NMR 31P{1H} NMR (Room Temp) Solubility->P31_NMR Decision_P31 Signal Analysis P31_NMR->Decision_P31 Singlet Sharp Singlet (Downfield Shift) Decision_P31->Singlet Single Species Broad Broad/Multiple Signals Decision_P31->Broad Fluxional/Mixture H1_NMR 1H NMR (Focus: -CH2- Linker) Singlet->H1_NMR VT_NMR Variable Temp (VT) NMR (-60°C to +50°C) Broad->VT_NMR XRay Single Crystal X-Ray (Definitive Structure) H1_NMR->XRay If Crystalline VT_NMR->H1_NMR Decoalescence

Figure 1: Logical decision tree for elucidating the coordination mode of 1,2-DPPMB.

Detailed Protocols

Protocol A: NMR Spectroscopy

The primary tool for assessing purity and coordination mode.

Scientific Rationale: Upon coordination to a metal center (e.g., Pd, Pt), the phosphorus nuclei experience a change in electron density, resulting in a Coordination Chemical Shift (


). For 1,2-DPPMB, the free ligand resonates upfield (negative ppm). Chelation typically shifts this signal significantly downfield (positive ppm).

Step-by-Step:

  • Preparation: Dissolve ~10 mg of complex in 0.6 mL of deuterated solvent (

    
     or 
    
    
    
    ).
    • Note: Use anaerobic tubes if the complex is air-sensitive (common for Pd(0)).

  • Acquisition: Acquire

    
     (proton-decoupled) spectrum.
    
    • Standard: 16–64 scans are usually sufficient due to the high sensitivity of

      
       (100% natural abundance).
      
  • Interpretation:

    • Free Ligand:

      
       ppm.
      
    • Chelated Complex (e.g., [PdCl

      
      (1,2-DPPMB)]):  Expect a singlet in the range of +20 to +45 ppm .
      
    • Oxidation: A sharp singlet at ~ +30 ppm (often close to the complex signal) may indicate phosphine oxide (

      
      ). Always compare with the free ligand oxide.
      
Protocol B: Assessing Fluxionality via NMR

Crucial for detecting the "Seven-Membered Ring Flip".

Scientific Rationale: The methylene (


) protons in the xylyl backbone are a sensitive probe for symmetry.
  • Fast Exchange (High T): The seven-membered ring flips rapidly. The two protons on each methylene carbon appear equivalent (singlet or triplet due to P-coupling).

  • Frozen Conformation (Low T): The ring is locked. The protons become diastereotopic (

    
     and 
    
    
    
    are different), splitting into an AB spin system (often appearing as complex multiplets or doublets of doublets).

Workflow:

  • Focus on the region 3.5 – 4.5 ppm (benzylic protons).

  • If signals are broad at 25°C, cool the sample to -40°C or -60°C.

  • Observation: Decoalescence of the broad peak into distinct multiplets confirms a fluxional chelate structure rather than a mixture of impurities.

Protocol C: Single Crystal X-Ray Diffraction (SC-XRD)

The Gold Standard for Bite Angle Determination.

Scientific Rationale: While NMR implies chelation, only XRD quantifies the bite angle (


). For 1,2-DPPMB, this angle is critical for explaining catalytic selectivity (e.g., linear vs. branched products in carbonylation).

Crystallization Strategy (Layering Method):

  • Dissolve 20 mg of the complex in a minimal amount of a good solvent (DCM or

    
    ).
    
  • Filter the solution through a glass wool plug into a narrow NMR tube or vial.

  • Carefully layer a "bad" solvent (Pentane or Diethyl Ether) on top. Do not mix.

  • Seal and leave undisturbed at 4°C.

  • Target Metric: Look for a

    
     angle of 102°–106° . This confirms the expanded bite angle characteristic of the seven-membered ring.
    

Synthesis Protocol (Standardization)

To ensure reproducible characterization, use this standardized synthesis for the Palladium(II) derivative.

Reaction:



  • Stoichiometry: 1.0 equiv metal precursor, 1.05 equiv ligand.

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Procedure:

    • Dissolve

      
       in DCM (yellow solution).
      
    • Add 1,2-DPPMB solution dropwise.

    • Stir for 2 hours. The color usually intensifies or precipitates form.

    • Precipitate with diethyl ether.

  • Yield Check: This method typically yields >90%. Lower yields suggest oxidation of the ligand prior to complexation.

Troubleshooting Guide

ObservationDiagnosisRemediation

NMR shows multiple peaks
1. Isomer mixture (cis/trans)2. Oligomerization1. Run VT-NMR to check for fluxionality.2. Dilute sample to break up aggregates.
Broad

signals
Ring flipping (fluxionality)Cool sample to -40°C to freeze conformation.
Signal at ~30 ppm (sharp) Phosphine OxidePurify ligand by recrystallization (EtOH) before complexation.

References

  • Bite Angle Effects & Catalysis

    • van Leeuwen, P. W. N. M., et al. "Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation." Chemical Reviews, 2000, 100(8), 2741–2770.
    • Context: Defines the natural bite angle of 1,2-DPPMB (~104°) and compares it to dppe/dppb.
  • Synthesis & Characterization of Analogous Complexes

    • Butler, I. R., et al. "Palladium(II) Complexes with 1,2-bis((di-tert-butylphosphino)methyl)benzene... Synthesis, Characterization.
    • Context: Provides detailed NMR and structural d
  • Fluxional Behavior in Seven-Membered Rings

    • Pringle, P. G., et al.
    • Context: Discusses the "Magic of Alpha" ligands (1,2-DPPMB derivatives)
  • General NMR Data for Phosphines

    • Organic Chemistry Data, University of Wisconsin-Madison. "31P NMR Chemical Shifts."
    • Context: Reference for free ligand shifts (-22 ppm range).

Troubleshooting & Optimization

troubleshooting low selectivity in cross-coupling with 1,2-Bis(diphenylphosphinomethyl)benzene

[1][2][3]

Product Focus: 1,2-Bis(diphenylphosphinomethyl)benzene CAS: 3119-61-7 (Generic backbone structure related to 13991-08-7 / 89756-88-7 family) Common Abbreviation: 1,2-DPPMB (or simply DPPMB in this guide)[1][2][3]

Introduction: The "Flexible" Wide Bite Angle

Welcome to the technical support hub for 1,2-Bis(diphenylphosphinomethyl)benzene. As a researcher, you likely selected this ligand for its specific bite angle (~104°) and its methylene-linked flexibility, which distinguishes it from the rigid Xantphos (~111°) or the smaller bite-angle dppe (~85°).[1][2][3]

The Core Challenge: DPPMB occupies a "Goldilocks" zone—it is wide enough to promote reductive elimination in cross-coupling and carbonylation, yet flexible enough to accommodate steric strain.[1][2] However, this flexibility is often the root cause of low selectivity .[2] If the ligand backbone flexes too much, or if one phosphine arm dissociates (hemi-lability), the catalyst reverts to a non-selective species, leading to isomerization, branched byproducts, or homocoupling.[2][3]

This guide provides a diagnostic framework to restore high selectivity in your Palladium-catalyzed systems.

Module 1: Diagnostic Framework

Before altering reaction parameters, determine the nature of your selectivity loss.[2] Use this logic flow to identify the root cause.

DiagnosticFlowStartSelectivity Issue DetectedTypeIdentify Selectivity TypeStart->TypeRegioRegioselectivity Loss(Linear vs. Branched)Type->RegioChemoChemoselectivity Loss(Product vs. Isomers/Homocoupling)Type->ChemoRegioCheckCheck Ligand:Metal RatioRegio->RegioCheckBranched product increasingOxidationCheck 31P NMR for OxideChemo->OxidationDouble bond migrationor HomocouplingHemiLabileDiagnosis: Hemi-lability(One arm detaching)RegioCheck->HemiLabileL:M < 1.1StericDiagnosis: Insufficient Steric Bulk(Consider t-Bu analog)RegioCheck->StericL:M > 1.1IsomerDiagnosis: Alkene Isomerization(Hydride Mechanism active)Oxidation->IsomerLigand intactDecompDiagnosis: Ligand Oxidation(Acting as monodentate)Oxidation->DecompOxide signal present

Figure 1: Diagnostic decision tree for isolating the cause of selectivity loss in DPPMB-catalyzed reactions.[1][2][3]

Module 2: Troubleshooting Guides & FAQs

Issue A: Poor Regioselectivity in Carbonylation (Linear vs. Branched)

Scenario: You are performing a Pd-catalyzed alkoxycarbonylation (e.g., converting ethylene or styrene to esters). You expect linear esters (n-selectivity) but are seeing increased branched isomers or oligomers (polyketones).[1][2][3]

Mechanism: DPPMB is designed to favor linear products via a specific bite angle that destabilizes the branched alkyl-Pd intermediate.[1][2][3] If selectivity drops, the active species is likely not the chelated bis-phosphine complex.[2]

Potential Cause Diagnostic Question Corrective Action
Hemi-lability Is your L:Pd ratio exactly 1:1?Increase L:Pd to 1.2:1 or 1.5:1. Excess ligand ensures the chelate ring remains closed, preventing the formation of non-selective mono-coordinated species.[2]
Anion Competition Are you using a coordinating anion (e.g., Cl-)?Switch to weakly coordinating anions (OTs-, OTf-, PF6-). Halides can displace one phosphine arm, opening the chelate and destroying shape selectivity.[1][2][3]
Acid Concentration Is the acid co-catalyst (e.g., MsOH) too high?Optimize Acid:Pd ratio. Excess acid can protonate the phosphine, rendering it non-coordinating.[1][2] Maintain a ratio of 2:1 to 10:1 relative to Pd, not higher.[2]

Expert Insight:

"In methoxycarbonylation, DPPMB (phenyl) is often less selective than its tert-butyl analog (dtbpx) because the phenyl groups are less sterically demanding.[1][2][3] If 100% linearity is required and DPPMB fails despite optimization, the steric bulk of the P-substituents is likely the limiting factor."[2] (See Delolo et al., 2025 and Eastham et al.).[1][2][3]

Issue B: Double Bond Migration (Isomerization)

Scenario: In Suzuki or Heck coupling, the double bond in your substrate or product is migrating (e.g., terminal alkene becoming internal).[1][2][3]

Mechanism: Isomerization is driven by Beta-Hydride Elimination followed by re-insertion.[1][2][3] This pathway competes with the desired Reductive Elimination.[1][2][3] A wide bite angle usually accelerates Reductive Elimination, preventing isomerization.[1][2] If isomerization occurs, the reductive elimination is too slow.[2]

Troubleshooting Protocol:

  • Check Base Strength: Stronger bases can promote background isomerization.[1][2][3] Switch from Carbonates (

    
    ) to Phosphates (
    
    
    ) or weaker organic bases.[1][2][3]
  • Solvent Effect: Switch to a non-coordinating, lower-polarity solvent (e.g., Toluene instead of DMF). Polar solvents stabilize the charged intermediates that lead to hydride elimination.[1][2][3]

  • Increase Catalyst Loading: Counter-intuitively, higher active catalyst concentration can increase the rate of the desired cross-coupling cycle relative to the background isomerization rate.[2]

Issue C: Ligand Oxidation (The "Hidden" Impurity)

Scenario: The reaction works once but fails upon scale-up or with older ligand batches.[1][2][3]

Technical Detail: The methylene bridges (


123123

Verification Step:

  • Run a 31P NMR of your ligand stock.[1][2][3]

  • Active Ligand: Singlet approx -15 to -25 ppm (depending on solvent).[1][2][3]

  • Oxidized Ligand: Shifted downfield to +20 to +40 ppm.[1][2][3]

  • Protocol: If >5% oxide is present, recrystallize the ligand in degassed ethanol/hexane or purchase a fresh batch packaged under Argon.[1][2]

Module 3: Experimental Protocols

Protocol 1: The Mercury (Hg) Poisoning Test

Use this to confirm if your low selectivity is due to ligand dissociation and the formation of heterogeneous Pd nanoparticles (which are highly active but non-selective).[1]

  • Setup: Prepare two identical reaction vials with your standard conditions (DPPMB + Pd precursor + Substrates).

  • Initiation: Run both reactions for 15 minutes (or until ~10% conversion).

  • Poisoning: Add a drop of elemental Mercury (Hg) to Vial A . Leave Vial B as control.

  • Monitoring: Continue stirring both.

  • Analysis:

    • If Vial A stops reacting immediately while Vial B continues: Your reaction is driven by nanoparticles (Ligand failure).[1][2][3] Solution: Increase Ligand concentration or change solvent.[1][3]

    • If Vial A continues reacting at the same rate as B: Your reaction is truly homogeneous (Ligand is bound).[1][2][3] Solution: The selectivity issue is intrinsic to the ligand's bite angle/sterics (See Module 2).[1]

Protocol 2: Optimization of L:Pd Ratio

Do not assume 1:1 is optimal for DPPMB due to its flexibility.

EntryL:Pd RatioObservation TargetInterpretation
11:1Baseline Yield/SelectivityStandard starting point.
21.1:1Selectivity CheckSlight excess scavenges trace O2.
32:1 Critical Check If selectivity improves significantly , the 1:1 complex was dissociating.[1][2] Adopt 1.5:1 or 2:1 as standard.
40.8:1Negative ControlSelectivity should crash (confirms ligand role).[1][2][3]

Module 4: Mechanistic Visualization

Understanding the competition between the Hydride Route (Isomerization/Branched) and the Carbonyl Route (Linear Ester) is critical for troubleshooting carbonylation.[1][2][3]

MechanismPdL2Pd(DPPMB)Active SpeciesOxAddOxidative Addition(Pd-H species)PdL2->OxAdd+ H+CoordAlkene CoordinationOxAdd->Coord+ AlkeneLinearLinear Alkyl-Pd(Favored by Bulk)Coord->LinearWide Bite AngleEnforces StericsBranchedBranched Alkyl-Pd(Favored by Flex)Coord->BranchedLigand Flexingor DissociationProductLinLinear Ester(Target)Linear->ProductLinCO Insertion+ ROHProductBranBranched/Isomer(Unwanted)Branched->ProductBranBeta-H Elim(Isomerization)

Figure 2: Simplified catalytic cycle showing the critical divergence point.[1][2][3] DPPMB must remain chelated to enforce the "Linear" pathway.[1][2] If the ligand flexes or dissociates, the "Branched" pathway dominates.

References

  • Casey, C. P., et al. (1992).[1][2][3] "The effect of natural bite angle on the regioselectivity of rhodium-catalyzed hydroformylation." Journal of the American Chemical Society.[1][2][3] [1][2][3]

  • Delolo, F. G., et al. (2024).[1][2][3] "Identification of a potent palladium-aryldiphosphine catalytic system for high-performance carbonylation of alkenes." Nature Communications / PMC.[1][2][3]

  • van Leeuwen, P. W. N. M., et al. (2000).[1][2][3] "Ligand Bite Angle Effects in Metal-catalyzed C-C Bond Formation." Chemical Reviews.

  • Pringle, P. G., et al. (2000).[1][2][3] "Remarkable Differences in Catalyst Activity and Selectivity... by a Series of Palladium Complexes of Related C4-Bridged Diphosphines." Organometallics. [1][2][3]

  • Drent, E., & Budzelaar, P. H. M. (1996).[1][2][3] "Palladium-Catalyzed Alternating Copolymerization of Alkenes and Carbon Monoxide." Chemical Reviews. [1][2][3]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1,2-Bis(diphenylphosphinomethyl)benzene (CAS 3119-61-7) before handling.[1][2][3]

effect of solvent on 1,2-Bis(diphenylphosphinomethyl)benzene catalyzed reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,2-Bis(diphenylphosphino)benzene (dppbz) Catalysis

From the Desk of the Senior Application Scientist

Welcome to the technical support center for transition-metal catalysis featuring the bidentate phosphine ligand, 1,2-Bis(diphenylphosphino)benzene, commonly known as dppbz.[1] This guide is designed for researchers, chemists, and drug development professionals who are leveraging the power of dppbz in their synthetic endeavors. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The solvent system is often a critical, yet underestimated, variable in catalysis.[2] This guide will focus specifically on how your choice of solvent can profoundly impact the outcome of dppbz-catalyzed reactions.

Frequently Asked Questions (FAQs)

Q1: What is 1,2-Bis(diphenylphosphino)benzene (dppbz) and what are its primary applications?

A1: 1,2-Bis(diphenylphosphino)benzene (dppbz) is a highly effective, air-stable bidentate phosphine ligand.[1] Its two diphenylphosphino groups are held in a rigid ortho-position on a benzene backbone, allowing them to chelate to a single metal center. This chelation effect imparts significant stability to the catalytic complex.

It is a versatile ligand used in a wide array of transition metal-catalyzed reactions, most notably palladium-catalyzed cross-coupling reactions such as:

  • Suzuki-Miyaura Cross-Coupling[3]

  • Heck Coupling[3][4]

  • Sonogashira Coupling[5]

  • Buchwald-Hartwig Amination[3]

The ligand's stereoelectronic properties—a combination of steric bulk and electron-donating character—are key to its ability to promote crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination.[6][7]

A Note on Nomenclature: The ligand specified, 1,2-Bis(diphenylphosphinomethyl )benzene, features a methylene (-CH2-) spacer between the benzene backbone and the phosphorus atoms. The more common and extensively documented ligand is 1,2-Bis(diphenylphosphino)benzene (dppbz), which lacks this spacer. This guide will focus on dppbz due to the wealth of available data, but the principles discussed are broadly applicable to related diphosphine ligands.

Q2: Why is solvent selection so critical in a dppbz-palladium catalyzed reaction?

A2: The solvent is not merely an inert medium for the reaction; it is an active participant that can influence nearly every aspect of the catalytic process.[2] Its roles include:

  • Solubilizing Reagents: All components—the substrate, coupling partner, base, ligand, and palladium precursor—must have adequate solubility for a homogeneous reaction to proceed efficiently.[8] Poor solubility is a common reason for sluggish or incomplete reactions.[9]

  • Stabilizing Catalytic Intermediates: The palladium catalytic cycle involves intermediates with varying degrees of charge and polarity.[10] Polar solvents can stabilize charged transition states, potentially accelerating key steps like oxidative addition of aryl triflates or reductive elimination.[10][11]

  • Influencing Catalyst Speciation: The nature of the active catalyst can change depending on the solvent. For instance, in polar solvents, anionic palladium complexes may form, which can alter the reactivity and selectivity of the catalyst.[10]

  • Mediating Base Activity: The effectiveness of the inorganic base (e.g., K₂CO₃, Cs₂CO₃) is highly dependent on the solvent. In some cases, a small amount of water or a protic co-solvent is necessary to solubilize the base and facilitate the transmetalation step, particularly in Suzuki couplings.[12]

  • Controlling Side Reactions: Solvents can promote or suppress unwanted side reactions. A classic example is protodeboronation in Suzuki couplings, where the boronic acid is consumed by water. This side reaction can sometimes be mitigated by using less polar, aprotic solvents.[12][13]

Q3: How does solvent polarity (e.g., Toluene vs. DMF) impact the catalytic cycle?

A3: Solvent polarity can have a dramatic effect on the relative rates of the elementary steps in the catalytic cycle. Let's consider a typical cross-coupling reaction:

  • Oxidative Addition: This is often the rate-limiting step. For polar substrates like aryl triflates, the oxidative addition proceeds through a polar, nucleophilic displacement mechanism.[10] Therefore, polar solvents like DMF, dioxane, or THF can stabilize the charge separation in the transition state and accelerate this step. For less polar substrates like aryl bromides or chlorides, the effect may be less pronounced.

  • Transmetalation: This step involves the transfer of the organometallic reagent's organic group to the palladium center. The mechanism can be complex, but it often requires dissociation of a ligand from the palladium complex. A coordinating solvent might compete for a coordination site, potentially slowing this step. However, the solvent's ability to dissolve the base is often the more dominant factor here.[12]

  • Reductive Elimination: This is the final, product-forming step. It is generally favored in less polar solvents. The transition state is typically less polar than the preceding intermediate, so a non-polar solvent like toluene can accelerate this irreversible step, driving the catalytic cycle forward.[14]

The interplay of these effects means there is no single "best" solvent. The optimal choice is a balance that facilitates all steps of the cycle for a given set of substrates.

Troubleshooting Guide

Problem 1: Low or No Reaction Conversion
Potential Cause Explanation & Recommended Action
Poor Solubility One or more components (substrate, base, catalyst) are not dissolving. Visually inspect the reaction mixture. Solution: Screen solvents with different polarities. For non-polar substrates, try toluene or dioxane. For more polar systems, consider THF, DMF, or DMAc. Sometimes a co-solvent system (e.g., toluene/water) is effective.[11][12]
Catalyst Deactivation The active Pd(0) species has been oxidized or has precipitated as palladium black.[8] This can be caused by oxygen in the reaction vessel. Solution: Ensure your solvent is properly degassed (e.g., by sparging with argon or using a freeze-pump-thaw technique).[9] Re-evaluate your solvent choice; some solvents can help stabilize the active catalyst.
Sluggish Oxidative Addition The Pd(0) complex is not reacting with your aryl halide/triflate. This is common with electron-rich or sterically hindered aryl chlorides. Solution: Switch to a more polar, coordinating solvent like DMF, DMAc, or NMP to promote the oxidative addition step.[10][15] Increasing the temperature may also be necessary.[9]
Ineffective Base The inorganic base is insoluble and cannot participate in the reaction. This is a frequent issue in Suzuki couplings. Solution: Add a protic co-solvent like water or isopropanol to solubilize the base.[12] Alternatively, switch to a more polar aprotic solvent where the base has some solubility.
Problem 2: Formation of Significant Side Products
Potential Cause Explanation & Recommended Action
Homocoupling of Coupling Partner This side reaction often occurs when the reductive elimination step is slow relative to other processes. It can also be promoted by residual oxygen.[9] Solution: Switch to a less polar solvent like toluene to favor the desired reductive elimination.[14] Ensure rigorous exclusion of air from the reaction.[9]
Protodeboronation (Suzuki) The boronic acid is being quenched by a proton source (often water) before it can transmetalate.[13] Solution: Minimize water in the reaction. Use anhydrous solvents and reagents. While some water can be beneficial[12], too much is detrimental. Using a less polar solvent like toluene can sometimes suppress this pathway compared to highly polar solvents.
β-Hydride Elimination For substrates with β-hydrogens, this can be a competing pathway leading to undesired olefin isomers or reduced products.[16] Solution: The choice of ligand is paramount here, but solvent can play a role. The effect is complex and often substrate-dependent. Screening different solvents may reveal conditions that disfavor this pathway.

Visualizing the Process

The Role of Solvent in the Catalytic Cycle

The diagram below illustrates a generic palladium-catalyzed cross-coupling cycle. The solvent can influence the energy barriers of each step, thereby altering the overall reaction rate and efficiency.

Catalytic Cycle cluster_solvent Solvent Influence Pd0 Pd(0)L₂ (Active Catalyst) OA_TS Oxidative Addition (Often Rate-Limiting) Pd0->OA_TS + R¹-X PdII R¹-Pd(II)-X L₂ (Oxidative Adduct) OA_TS->PdII OA_Note Polar solvents can stabilize this transition state, accelerating the reaction. TM_TS Transmetalation PdII->TM_TS + R²-M PdII_R2 R¹-Pd(II)-R² L₂ TM_TS->PdII_R2 RE_TS Reductive Elimination PdII_R2->RE_TS RE_TS->Pd0 + R¹-R² RE_Note Less polar solvents often favor this irreversible step, driving the reaction forward.

Caption: A simplified catalytic cycle highlighting key steps influenced by solvent polarity.

Troubleshooting Workflow for Low Yield

This decision tree provides a logical path for troubleshooting low-yielding reactions, starting with solvent-related issues.

Troubleshooting Workflow start Problem: Low Reaction Yield q1 Are all reagents fully dissolved? start->q1 sol1 Action: Screen more polarizing or solubilizing solvents (e.g., THF, Dioxane, DMF). q1->sol1 No q2 Is Palladium Black (precipitate) visible? q1->q2 Yes sol1->q2 sol2 Action: Use rigorously degassed solvent. Ensure inert atmosphere. q2->sol2 Yes q3 Is the substrate an Aryl Chloride or Triflate? q2->q3 No end If issues persist, consider other variables: Base, Temperature, Ligand concentration. sol2->end sol3 Action: Switch to a more polar aprotic solvent (e.g., DMF, DMAc) to accelerate oxidative addition. q3->sol3 Yes q3->end No sol3->end

Caption: A decision tree for troubleshooting low yields, focusing on solvent-related causes.

Experimental Protocols

Protocol: Solvent Screening for a dppbz-Palladium Catalyzed Suzuki-Miyaura Reaction

This protocol outlines a general procedure for efficiently screening multiple solvents for a cross-coupling reaction.

Objective: To identify the optimal solvent for the coupling of an aryl bromide with a boronic acid using a Pd/dppbz catalyst system.

Materials:

  • Palladium(II) acetate [Pd(OAc)₂]

  • 1,2-Bis(diphenylphosphino)benzene (dppbz)

  • Aryl Bromide (Ar¹-Br)

  • Arylboronic Acid (Ar²-B(OH)₂)

  • Potassium Carbonate (K₂CO₃), finely ground

  • Anhydrous Solvents for screening: Toluene, Dioxane, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)

  • Internal Standard (e.g., dodecane, biphenyl) for GC or HPLC analysis

  • Reaction vials (e.g., 2 mL screw-cap vials with septa)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Catalyst Stock Solution Preparation (Do this in a glovebox):

    • To a single vial, add Pd(OAc)₂ (1 mol%) and dppbz (1.2 mol%).

    • Add a portion of one of the anhydrous solvents (e.g., Toluene) to create a stock solution of the pre-catalyst. The volume should be sufficient to dispense the required amount to each reaction vial. This ensures consistent catalyst loading across all experiments.

  • Reaction Vial Preparation (In a glovebox or under inert gas flow):

    • To each of the four labeled reaction vials, add the Aryl Bromide (1.0 equiv), Arylboronic Acid (1.5 equiv), and K₂CO₃ (2.0 equiv).

    • Add a magnetic stir bar to each vial.

  • Reaction Setup:

    • To the "Toluene" vial, add the appropriate volume of anhydrous Toluene.

    • Repeat for the "Dioxane," "THF," and "DMF" vials with their respective solvents.

    • Add a known amount of the internal standard to each vial.

    • Aliquot the required volume of the catalyst stock solution to each vial to initiate the reaction.

    • Seal the vials tightly with septa caps.

  • Reaction Execution:

    • Place the vials in a heating block or oil bath set to the desired reaction temperature (e.g., 80-100 °C).

    • Stir the reactions vigorously for a set period (e.g., 12 hours).

  • Analysis:

    • After the reaction time, remove the vials and allow them to cool to room temperature.

    • Take a small aliquot from each reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and filter it through a small plug of silica to remove solids.

    • Analyze the filtrate by GC, LC, or GC-MS to determine the conversion of the starting material and the yield of the desired product relative to the internal standard.

  • Data Interpretation:

    • Compare the product yields across the different solvents to identify the most effective one for this specific transformation. The results can be tabulated for a clear comparison.

Illustrative Data Table:

EntrySolventTemperature (°C)Time (h)Yield (%)
1Toluene1001275
2Dioxane1001288
3THF801262
4DMF1001291

Note: This is representative data. Actual results will vary based on the specific substrates and conditions.

References

  • 1,2-Bis(diphenylphosphino)benzene . Chem-Impex. [Link]

  • Magic of Alpha: The Chemistry of a Remarkable Bidentate Phosphine, 1,2-Bis(di-tert-butylphosphinomethyl)benzene . PubMed. [Link]

  • 1,2-Bis(diphenylphosphino)benzene - Wikipedia . Wikipedia. [Link]

  • Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study . ACS Publications. [Link]

  • The chemistry of phosphines in constrained, well-defined microenvironments . Royal Society of Chemistry. [Link]

  • Trends in the Usage of Bidentate Phosphines as Ligands in Nickel Catalysis . ACS Publications. [Link]

  • Design and Synthesis of Planar Chiral Bisphosphine Ligands Based on Diphenyl [2.2]-Paracyclophane . MDPI. [Link]

  • Norton Group - Research . Columbia University. [Link]

  • Ligand design for cross-couplings: phosphines . YouTube. [Link]

  • 1,2-bis(diphenylphosphino)benzene . Semantic Scholar. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions . RSC Publishing. [Link]

  • What's the role of the phosphine ligand in Suzuki couplings? . Reddit. [Link]

  • 1,2-Bis(diphenylphosphino)benzene | C30H24P2 . PubChem. [Link]

  • Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions . Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands . National Institutes of Health. [Link]

  • The highly surprising behaviour of diphosphine ligands in iron-catalysed Negishi cross-coupling . ResearchGate. [Link]

  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species . ResearchGate. [Link]

  • Palladium complexes with bis(diphenylphosphinomethyl)amino ligands and their application as catalysts for the Heck reaction . ResearchGate. [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation . Journal of the American Chemical Society. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions . White Rose Research Online. [Link]

  • Expert Insights: Choosing the Right Phosphine Ligand for Cross-Coupling . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Palladium selenolate macrocycles of diphosphines as efficient catalysts for Sonogashira reactions . Royal Society of Chemistry. [Link]

  • Regioselectivity in the Heck (Mizoroki-Heck) Reaction . Springer. [Link]

  • A Comparison of β–Phenyl Elimination in Nickel and Palladium Alkyl Complexes: A Potentially Relevant Process in the Mizoroki–Heck Reaction . MDPI. [Link]

Sources

Technical Support Center: Optimization of Ligand-to-Metal Ratio for DPPMB

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the optimization of the ligand-to-metal (L:M) ratio for (Diphenylphosphinomethyl)benzene (DPPMB). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on achieving optimal stoichiometry for your metal complexes. We will move beyond simple procedural lists to explore the underlying chemical principles, ensuring your experimental design is both efficient and robust.

Frequently Asked Questions (FAQs)

Q1: What is DPPMB and why is the ligand-to-metal ratio so critical?

(Diphenylphosphinomethyl)benzene, or DPPMB, is a monodentate phosphine ligand. Unlike bidentate phosphines that can chelate a metal center, DPPMB coordinates through its single phosphorus atom. The ligand-to-metal (L:M) ratio is paramount because it directly dictates the coordination number of the final complex, its geometry, and consequently, its electronic and steric properties.[1] An incorrect ratio can lead to the formation of undesired species, catalyst deactivation, or low reaction yields. The properties of the metal complex, including its catalytic activity and stability, are highly dependent on factors like the type of metal, its oxidation state, and the number of coordinated ligands.[2][3]

Q2: What is a typical starting L:M ratio for DPPMB with a transition metal like Palladium (Pd) or Rhodium (Rh)?

For many catalytic applications involving metals like Pd(II) or Rh(I), a common starting point is an L:M ratio of 2:1 . This often leads to the formation of stable, coordinatively saturated, and catalytically active species such as L₂MCl₂. However, the ideal ratio is highly system-dependent. For instance, coordinatively unsaturated complexes can be highly effective catalysts, which might require a lower L:M ratio.[1] Factors influencing the optimal ratio include:

  • The Metal's Preferred Coordination Number: Many transition metals in catalytic cycles favor specific coordination numbers (e.g., 4 or 6).[4]

  • Steric Hindrance: The bulky phenyl groups on DPPMB create significant steric demand. Trying to force too many ligands onto a metal center can be sterically unfavorable.[1]

  • The Specific Reaction: The mechanism of your catalytic reaction may require a specific number of coordination sites to be available on the metal for substrate binding.

Q3: What are the direct consequences of using a suboptimal L:M ratio?

Using a non-optimized ratio can manifest in several ways, often leading to ambiguous results or failed experiments.

  • Excess Ligand (High L:M Ratio):

    • Catalyst Inhibition: Free, uncoordinated ligand in the solution can sometimes compete with the substrate for binding to the active site of the catalyst, slowing down or stopping the reaction.

    • Economic Waste: DPPMB, like many specialized phosphine ligands, is expensive. Using an excessive amount is inefficient.

    • Complex Purification: Removing excess free ligand from the final product can complicate downstream purification steps.

  • Insufficient Ligand (Low L:M Ratio):

    • Formation of Unstable Species: The metal center may not be sufficiently stabilized, leading to decomposition (e.g., precipitation of black metal particles).

    • Mixture of Products: The reaction may produce a mixture of complexes with different numbers of ligands (e.g., ML₁, ML₂, ML₃), leading to inconsistent performance and difficult characterization.

    • Incomplete Complex Formation: The metal precursor may not be fully converted into the desired catalytically active species.

Troubleshooting Guide: Diagnosing Stoichiometry Issues

This section addresses specific experimental observations and links them to potential L:M ratio problems.

Q4: My reaction solution turned black/precipitated. Is this an L:M ratio issue?

Answer: Very likely, yes. The formation of black precipitate (often finely divided metal) is a classic sign of catalyst decomposition. This typically points to an insufficiently stabilized metal center , which can be caused by a low L:M ratio. The metal complex is not robust enough to survive the reaction conditions and decomposes to its elemental state.

Recommended Action:

  • Increase the L:M ratio in increments (e.g., from 1:1 to 2:1, then to 3:1).

  • Ensure rigorous inert atmosphere conditions (Schlenk line or glovebox) as oxygen can also contribute to the decomposition of phosphine complexes.

Q5: My ³¹P NMR spectrum shows multiple sharp peaks, including one corresponding to free DPPMB. What does this mean?

Answer: This is a clear indication of an excess ligand scenario. The peak for free DPPMB confirms that not all the ligand has coordinated to the metal. The other peaks likely correspond to one or more metal-phosphine complexes. If you see more than one peak in the "coordinated" region, it may suggest a dynamic equilibrium between different species (e.g., ML₂ and ML₃).

Recommended Action:

  • Systematically decrease the L:M ratio.

  • Use the integration values in the ³¹P NMR spectrum to quantify the ratio of free-to-coordinated ligand to guide your adjustments.

Q6: The catalytic activity of my complex is much lower than reported in the literature. How can the L:M ratio be the cause?

Answer: Low catalytic activity can stem from either too much or too little ligand. The key is to understand the catalytic cycle.

  • Causality (Excess Ligand): If the catalytic mechanism requires the substrate to bind to the metal by displacing a ligand, having a high concentration of free ligand in the solution will push the equilibrium away from substrate binding, thus inhibiting the reaction.[5]

  • Causality (Insufficient Ligand): If the active catalyst is, for example, an L₂M species, but you have only supplied enough ligand for an L₁M average, you will have a mixture of species, many of which may be inactive or unstable.

The workflow below illustrates a logical process for optimizing your L:M ratio.

G cluster_0 Optimization Workflow cluster_1 Decision Point start Start with Theoretical Ratio (e.g., 2:1 L:M) synthesize Synthesize Complex (Small Scale) start->synthesize characterize Characterize via ³¹P NMR synthesize->characterize analyze Analyze Spectrum characterize->analyze free_ligand Free Ligand Peak Present? analyze->free_ligand multiple_species Multiple Coordinated Species? free_ligand->multiple_species No decrease_ratio Decrease L:M Ratio (e.g., 1.5:1) free_ligand->decrease_ratio Yes increase_ratio Increase L:M Ratio (e.g., 3:1) multiple_species->increase_ratio Yes optimal Ratio Optimized multiple_species->optimal No decrease_ratio->synthesize Re-run increase_ratio->synthesize Re-run

Caption: Workflow for L:M ratio optimization using ³¹P NMR.

Experimental Protocols & Data Interpretation

Protocol 1: Determining Optimal L:M Ratio via ³¹P NMR Titration

This protocol allows for the rapid determination of binding stoichiometry without isolating each complex.

Materials:

  • Metal Precursor (e.g., PdCl₂(MeCN)₂)

  • DPPMB Ligand

  • Anhydrous, deuterated solvent (e.g., CDCl₃ or C₆D₆)

  • NMR tubes with J. Young valves or septa

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Prepare Stock Solutions: Inside a glovebox, prepare a stock solution of the metal precursor (e.g., 0.05 M) and a stock solution of the DPPMB ligand (e.g., 0.1 M) in the chosen anhydrous, deuterated solvent.

  • Set up Titration: In a series of clean, dry NMR tubes, add a fixed volume of the metal precursor stock solution (e.g., 200 µL).

  • Vary Ligand Amount: To the NMR tubes, add varying equivalents of the DPPMB stock solution to achieve different L:M ratios (e.g., 0.5:1, 1:1, 1.5:1, 2:1, 2.5:1, 3:1).

  • Equilibrate: Seal the tubes, gently mix, and allow them to equilibrate at room temperature for 30 minutes.

  • Acquire Spectra: Acquire a proton-decoupled ³¹P NMR spectrum for each sample.

  • Analyze Data: Plot the chemical shift (δ) of the phosphorus signals against the L:M ratio. The point at which the chemical shift of the coordinated species no longer changes and/or the point at which a signal for the free ligand appears indicates the saturation point of coordination.

Data Interpretation Table

The following table summarizes common spectroscopic observations and their implications for the L:M ratio. Spectroscopic characterization is a powerful tool for understanding the coordination environment of the metal center.[6][7]

Observation Probable Cause Recommended Action
³¹P NMR: Sharp signal around -23 ppm (in CDCl₃).This is characteristic of free, uncoordinated DPPMB. Your L:M ratio is too high.Decrease the amount of DPPMB ligand in the next iteration.
³¹P NMR: Signal(s) shifted downfield (e.g., > 0 ppm).Successful coordination of DPPMB to the metal center. The magnitude of the shift depends on the metal.This is the desired outcome. Note the ratio at which only coordinated signals are present.
³¹P NMR: Broad, poorly resolved peaks.A dynamic process is occurring, such as a fast ligand exchange on the NMR timescale.Acquire the spectrum at a lower temperature to "freeze out" the individual species.
FT-IR: P-Ph and P-C vibrational bands shift upon complexation.The electronic environment of the phosphine has changed due to coordination.Compare the IR spectrum of your complex to that of the free ligand to confirm coordination.
UV-Vis: Appearance of new absorption bands.Ligand-to-metal charge transfer (LMCT) or d-d transitions of the metal center.[8]This confirms the formation of a new electronic entity (the complex). Monitor the intensity of this band as you vary the L:M ratio.

Advanced Considerations

Q7: My ligand is poorly soluble. How can I ensure the correct ratio is achieved in solution?

Answer: This is a common practical challenge.

  • Use a Phase-Transfer Catalyst: A phase-transfer catalyst can help shuttle the ligand into the reaction phase.[9]

  • Drive the Equilibrium: Even with low solubility, if the formed metal complex is soluble, its formation will slowly pull the insoluble ligand into the solution according to Le Châtelier's principle. You may need to use a slight excess of the ligand and longer reaction times, followed by filtration to remove any unreacted ligand.[9]

  • Solvent Screening: Experiment with different solvent systems or solvent mixtures to improve the solubility of the DPPMB ligand.

The diagram below illustrates the consequences of deviating from the optimal ratio.

G center Optimal L:M Ratio (e.g., L₂M) sub_optimal Sub-Optimal L:M Ratio excess Excess Ligand (L:M > 2:1) sub_optimal->excess insufficient Insufficient Ligand (L:M < 2:1) sub_optimal->insufficient inhibition Catalyst Inhibition excess->inhibition purification Difficult Purification excess->purification waste Reagent Waste excess->waste decomposition Decomposition (Metal Black) insufficient->decomposition mixture Mixture of Species (e.g., LM, L₂M) insufficient->mixture low_yield Low Yield of Active Species insufficient->low_yield

Caption: Consequences of suboptimal L:M ratios.

References

  • Phosphines. (2023). Chemistry LibreTexts. [Link]

  • Metal Complexes for Therapeutic Applications. (n.d.). PMC. [Link]

  • Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand. (2018). Journal of Physical Science. [Link]

  • Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. (n.d.). PMC. [Link]

  • Restoration of catalytic activity by the preservation of ligand structure: Cu-catalysed asymmetric conjugate addition with 1,1-diborylmethane. (n.d.). PMC. [Link]

  • Correlation between catalytic activity and bonding and coordination number of atoms and molecules on transition metal surfaces: Theory and experimental evidence. (n.d.). PubMed. [Link]

  • How can we prepare metal complexes when ligand is insoluble in common organic solvent? (2016). ResearchGate. [Link]

Sources

Technical Support Center: Catalysis with 1,2-Bis(diphenylphosphinomethyl)benzene

[1]

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Side Reactions & Catalyst Deactivation[1]

Technical Profile & Core Utility

  • Ligand Identity: 1,2-Bis(diphenylphosphinomethyl)benzene[1]

  • CAS: 15145-67-2[1]

  • Key Feature: Large, flexible bite angle (~98-105° depending on metal coordination) compared to rigid analogs.[1]

  • Primary Applications: Palladium-catalyzed carbonylation (e.g., alkoxycarbonylation of alkenes), CO/ethylene copolymerization, and cross-coupling reactions (Suzuki-Miyaura).[1]

Troubleshooting Modules (FAQs)

Module A: Ligand Oxidation (The "Silent" Deactivation)

User Question: My reaction yield has dropped significantly, and I see a white precipitate in my ligand stock solution. Is my catalyst dead?

Technical Diagnosis: You are likely experiencing Phosphine Oxidation .[1][2] The methylene spacers in this ligand make the phosphorus centers more electron-rich (basic) than aryl-linked phosphines, increasing susceptibility to atmospheric oxygen.[1]

  • Mechanism:

    
    .[1] The phosphine oxide coordinates poorly to soft metals (Pd, Rh), preventing the formation of the active catalytic cycle.
    
  • The "White Precipitate": While the ligand itself is a solid, the mono- or di-oxide forms often have different solubility profiles. In non-polar solvents (toluene/hexanes), the oxide may crash out.[1]

Diagnostic Step (Self-Validation): Run a


 NMR1
  • Active Ligand: Expect a singlet peak in the range of -25 to -15 ppm .[1]

  • Oxidized Ligand: Look for a new peak shifted downfield to +25 to +35 ppm .[1]

  • Note: If you see two peaks of equal intensity in the oxide region, you have fully oxidized the ligand (di-oxide).

Module B: Palladium Black Formation (Aggregation)

User Question: The reaction mixture turned from yellow/orange to a dark grey/black suspension within 30 minutes. The reaction stalled immediately.

Technical Diagnosis: This is Catalyst Decomposition via Metal Aggregation .

  • Causality: 1,2-Bis(diphenylphosphinomethyl)benzene is a chelating ligand.[1][3] If the ligand concentration is too low, or if the reaction temperature promotes ligand dissociation, the "naked" Pd(0) atoms will cluster into catalytically inactive nanoparticles (Pd Black).

  • Specific Risk Factor: In carbonylation reactions, CO competes with the phosphine for coordination sites.[1] High CO pressure can displace the phosphine, leading to cluster formation.[1]

Corrective Action:

  • Increase L:M Ratio: Do not use a 1:1 ratio. Use a 1.1:1 to 2:1 (Ligand:Metal) ratio to ensure the metal remains ligated during the catalytic resting state.

  • CO Pressure Check: If performing carbonylation, ensure the CO pressure is not excessive relative to the temperature.[1] (e.g., >50 bar at low temp favors displacement).[1]

Module C: Regioselectivity Drift (Isomerization)

User Question: I am using this ligand for alkene carbonylation to get linear esters, but I am seeing increased branched isomers or internal alkene isomerization.

Technical Diagnosis: This indicates Hydride-Pathway Interference or Hemilability .[1]

  • Mechanism: The flexibility of the methylene arms allows the ligand to temporarily de-chelate (hemilability), opening a coordination site. This can facilitate

    
    -hydride elimination, leading to alkene isomerization (moving the double bond) before carbonylation occurs.[1]
    
  • Temperature Sensitivity: Higher temperatures increase the fluxionality of the ligand backbone, exacerbating this isomerization.[1]

Optimization Strategy:

  • Lower Temperature: Reduce reaction temperature by 10-20°C to rigidify the chelate.

  • Add Brønsted Acid: In methoxycarbonylation, ensuring sufficient acid promoter (e.g., TsOH) can accelerate the hydrometalation step over the isomerization pathway.

Visualization: Troubleshooting Logic & Pathways

Diagram 1: Catalysis Failure Decision Tree

Use this flowchart to diagnose the root cause of reaction failure based on visual and analytical cues.[1]

TroubleshootingStartIssue: Reaction Stalled/FailedVisualVisual InspectionStart->VisualBlackPptBlack Precipitate?Visual->BlackPptWhitePptWhite Precipitate?Visual->WhitePptNMR31P NMR AnalysisBlackPpt->NMRNoAggregDiagnosis: Pd Aggregation(Ligand Dissociation)BlackPpt->AggregYes (Pd Black)WhitePpt->NMRNoOxidationDiagnosis: Ligand Oxidation(P=O formation)WhitePpt->OxidationYes (Oxide)NMR->OxidationShift > +25 ppmActiveLigand IntactCheck Substrate/InhibitorsNMR->ActiveShift -15 to -25 ppm

Caption: Decision tree for diagnosing catalytic failure. Blue nodes represent actions; Red nodes represent critical failure modes.[1]

Diagram 2: Mechanistic Deactivation Pathways

This diagram illustrates how the active catalyst diverts into inactive side products.[1]

DeactivationPreCatPd(II) Precursor+ Ligand (P-P)ActiveCatActive Species[(P-P)Pd(0)]PreCat->ActiveCatReductionOxidationLigand Oxidation(P-P)=O + Pd(black)ActiveCat->Oxidation + O2ClusterInactive Cluster[Pd]nActiveCat->Cluster Ligand DissociationO2O2 IngressCOExcess CO / Low Ligand

Caption: Mechanistic divergence from the active catalytic cycle (Green) to irreversible deactivation states (Red).[1]

Experimental Protocols

Protocol A: Inert Handling & Purification

Standard Operating Procedure for preventing Module A (Oxidation).

  • Solvent Preparation: All solvents (especially methanol or toluene used in carbonylation) must be sparged with Argon for at least 30 minutes or passed through an activated alumina column system (SPS).[1]

  • Ligand Transfer:

    • Weigh 1,2-Bis(diphenylphosphinomethyl)benzene inside a glovebox if possible.[1]

    • If using a Schlenk line: Evacuate the flask for 3 cycles (vacuum/Argon) before adding the solid ligand against a counter-flow of Argon.

  • In-Situ Catalyst Formation:

    • Add Pd precursor (e.g.,

      
       or 
      
      
      ) and Ligand to the flask.[1]
    • Add degassed solvent.[1]

    • Stir for 15-30 minutes at RT to ensure complexation before heating or pressurizing with CO. This "pre-activation" step reduces the risk of Pd black formation.[1]

Protocol B: 31P NMR Verification

Standard Operating Procedure for Module A/B Diagnosis.

  • Sampling: Take a 0.5 mL aliquot of the reaction mixture under inert gas flow.

  • Preparation: Transfer to an NMR tube pre-flushed with Argon. Use

    
     or 
    
    
    (degassed).[1]
  • Acquisition: Run a standard proton-decoupled 31P sequence.

  • Analysis Table:

SpeciesChemical Shift (

ppm)
Interpretation
Free Ligand -22 to -15Ligand is available.[1] If reaction stalled, check substrate.[1]
Pd-Complex +10 to +25 (Broad)Active catalyst formed (shifts vary by specific complex).[1]
Ligand Oxide +28 to +35 (Sharp)CRITICAL FAILURE. Oxygen ingress confirmed.[1]

References

  • Scrivanti, A., et al. (2005).[1] "Ethylene Carbonylation in Methanol and in Aqueous Media by Palladium(II) Catalysts Modified with 1,1'-Bis(dialkylphosphino)ferrocenes." Organometallics. (Provides comparative context on bite angles and ligand flexibility in carbonylation). [1]

  • Eastham, G. R., et al. (2000).[1] "Bis(phosphino)benzene derivatives." World Intellectual Property Organization (Patent WO2000066600).[1] (Foundational patent describing the synthesis and stability of the phosphinomethyl-benzene class ligands for the Alpha process).

  • Pugh, D., & Drent, E. (2002).[1] "Palladium-catalyzed alternating copolymerization of carbon monoxide and ethylene."[1] Chemical Reviews. (Detailed mechanisms on Pd-black formation and ligand displacement in diphosphine systems). [1]

  • Hofmann, P., et al. (2020).[1] "Palladium-catalysed methoxycarbonylation of ethene with bidentate diphosphine ligands: a density functional theory study." Physical Chemistry Chemical Physics. (Mechanistic insight into the hydride vs. carbomethoxy pathways and ligand influence).

Technical Support Center: Purification of Products from DPPMB-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of reaction products catalyzed by diphenyl-2-pyridylphosphine mono-borane (DPPMB). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common purification challenges encountered during your experiments. Here, we will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.

Introduction to DPPMB and Purification Considerations

Diphenyl-2-pyridylphosphine mono-borane (DPPMB) is a versatile air-stable phosphine ligand precursor widely employed in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings.[1] The borane group serves as a protective shield for the trivalent phosphorus atom, preventing its premature oxidation to the corresponding phosphine oxide, a common catalyst-poisoning agent.[1] This protection imparts greater stability and longevity to the active catalytic species in the reaction medium.

However, the presence of the borane adduct, along with other reaction components like palladium residues, unreacted starting materials, and byproducts such as phosphine oxides and boronic acids, necessitates robust purification strategies to isolate the desired product in high purity. This guide will address the most frequently encountered purification issues and provide step-by-step protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude reaction mixture after a DPPMB-palladium catalyzed reaction?

A1: The primary impurities include:

  • Residual Palladium Catalyst: Can be present in various forms, including colloidal palladium.

  • DPPMB and its Derivatives: Unreacted DPPMB, the deprotected diphenyl-2-pyridylphosphine, and its oxidized form, diphenyl-2-pyridylphosphine oxide. The in-situ oxidation of the phosphine ligand is a known side reaction, particularly in the presence of air and certain metal salts.[2]

  • Unreacted Starting Materials: Aryl halides, boronic acids (or their esters), and other coupling partners.

  • Homocoupling Products: Byproducts arising from the coupling of two molecules of the same starting material.

  • Boronic Acid Byproducts: Boronic acids and their anhydrides (boroxines) can be challenging to remove due to their polarity.

Q2: My primary purification by silica gel column chromatography is resulting in low yield. What could be the cause?

A2: Several factors can contribute to low yields during silica gel chromatography:

  • Product Adsorption: Highly polar products can irreversibly adsorb to the acidic silica gel.

  • On-Column Decomposition: The acidic nature of silica gel can cause the degradation of sensitive functional groups in your product.

  • Co-elution with Impurities: If the polarity of your product is very similar to that of a major impurity (e.g., phosphine oxide), achieving good separation can be difficult.

  • Incomplete Elution: The chosen solvent system may not be sufficiently polar to elute your product completely from the column.

Q3: I am observing a new, highly polar spot on my TLC that I suspect is the phosphine oxide of the DPPMB ligand. How can I confirm this and remove it?

A3: The phosphine oxide is a common byproduct and is significantly more polar than the corresponding phosphine or phosphine-borane adduct. You can often confirm its presence by comparing the TLC with a sample of the reaction mixture that has been intentionally exposed to an oxidizing agent (e.g., a small amount of hydrogen peroxide).

To remove the phosphine oxide:

  • Chromatography: Due to its high polarity, it often sticks to the baseline of the TLC or requires a highly polar eluent. A well-optimized gradient elution on silica gel can effectively separate it from less polar products.

  • Acid-Base Extraction: If your product is not acid-sensitive, you can sometimes exploit the basicity of the pyridyl nitrogen in the phosphine oxide for an acid wash, although this is less effective for the oxide compared to the free phosphine.

  • Scavenger Resins: Specific scavenger resins designed to bind phosphine oxides can be employed.

Troubleshooting Guide

This section provides a systematic approach to resolving common purification problems.

Problem 1: Persistent Palladium Contamination in the Final Product

Symptoms:

  • The isolated product has a gray or black discoloration.

  • ICP-MS or AAS analysis shows high levels of residual palladium.

Causality: Palladium catalysts can form colloidal nanoparticles that are difficult to remove by simple filtration. Residual palladium can also be complexed to the desired product or other ligands in the mixture.

Solutions:

Method Protocol Advantages Disadvantages
Celite Filtration 1. After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).2. Pass the solution through a pad of Celite® (2-3 cm thick) in a sintered glass funnel.3. Wash the Celite pad thoroughly with the same solvent.Simple, fast, and effective for removing heterogeneous palladium.May not remove finely dispersed colloidal palladium or soluble palladium complexes.
Activated Carbon Treatment 1. Dissolve the crude product in a suitable solvent.2. Add a small amount of activated carbon (typically 1-5 wt% relative to the crude product).3. Stir the suspension for 1-2 hours at room temperature.4. Filter through a pad of Celite® to remove the carbon.Effective at removing a wide range of palladium species.Can lead to product loss due to adsorption on the carbon surface.
Thiol-Based Scavenger Resins 1. Dissolve the crude product in an appropriate solvent.2. Add the recommended amount of a thiol-functionalized scavenger resin.3. Stir at room temperature or with gentle heating according to the manufacturer's instructions.4. Filter to remove the resin.High selectivity for palladium, leading to minimal product loss.Can be more expensive than other methods.

Workflow for Palladium Removal:

G start Crude Reaction Mixture celite Filter through Celite® start->celite analysis1 Analyze for Pd celite->analysis1 carbon Treat with Activated Carbon analysis1->carbon Pd > 10 ppm final_product Purified Product analysis1->final_product Pd < 10 ppm analysis2 Analyze for Pd carbon->analysis2 scavenger Use Thiol Scavenger Resin analysis2->scavenger Pd > 10 ppm analysis2->final_product Pd < 10 ppm scavenger->final_product fail High Pd Content

Caption: Decision tree for effective palladium removal.

Problem 2: Difficulty in Removing Boronic Acid-Related Impurities

Symptoms:

  • Broad, streaky spots on TLC.

  • NMR spectrum shows broad signals in the aromatic region, characteristic of boronic acids or their anhydrides (boroxines).

  • Difficulty in obtaining a clean, crystalline product.

Causality: Boronic acids can be amphiphilic and their trimeric anhydrides, boroxines, are often less polar and can co-elute with the product.

Solutions:

Method Protocol Advantages Disadvantages
Aqueous Base Wash 1. Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).2. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate or a dilute (e.g., 1M) sodium hydroxide solution.[3]3. Separate the layers and dry the organic phase.Simple and effective for removing acidic boronic acid species.May not be suitable for base-sensitive products. May not efficiently remove less acidic boronic esters or boroxines.
Methanol Azeotrope 1. After an initial workup, dissolve the crude product in methanol.2. Concentrate the solution under reduced pressure.3. Repeat the dissolution in methanol and concentration steps 2-3 times.Forms volatile trimethyl borate, which is removed under vacuum.[3]May not be effective for all boronic acid derivatives. Requires multiple evaporations.
Pinacol Ester Formation and Wash 1. In the reaction workup, after removing the solvent, add a mixture of an organic solvent (e.g., hexane or diethyl ether) and a saturated aqueous solution of a diol like pinacol.2. Stir vigorously for 1-2 hours.3. The resulting pinacol boronate ester is often more soluble in the organic phase and can be removed by subsequent aqueous washes.Converts the boronic acid to a less polar, more easily separable ester.Adds an extra step to the workup.

Experimental Protocol: Aqueous Base Wash for Boronic Acid Removal

  • Reaction Quench: After the reaction is deemed complete, cool the mixture to room temperature.

  • Solvent Addition: Dilute the reaction mixture with ethyl acetate (or another suitable organic solvent).

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with a 1M aqueous solution of sodium hydroxide (2 x 50 mL for a 1 mmol scale reaction).

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water and base.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, now depleted of boronic acid impurities.

Problem 3: Product Degradation during Silica Gel Chromatography

Symptoms:

  • Appearance of new, often more polar, spots on TLC fractions compared to the crude mixture.

  • Low overall recovery of material from the column.

  • Discoloration of the silica gel column.

Causality: The acidic nature of standard silica gel can catalyze the decomposition of sensitive functional groups.

Solutions:

Method Protocol Advantages Disadvantages
Neutralized Silica Gel 1. Prepare a slurry of silica gel in the desired eluent.2. Add a small amount of a neutralizing agent, such as triethylamine (typically 0.1-1% v/v of the eluent), to the slurry and the mobile phase.Deactivates acidic sites on the silica, preventing degradation of acid-sensitive compounds.The presence of triethylamine may need to be removed from the final product.
Alumina Chromatography 1. Use neutral or basic alumina as the stationary phase instead of silica gel.Alumina is less acidic and can be a good alternative for purifying acid-sensitive compounds.Alumina has different selectivity compared to silica and may require re-optimization of the solvent system.
Short Plug Filtration 1. Pass the crude product through a short plug of silica gel or alumina in a pipette or a small funnel.Minimizes the contact time between the product and the stationary phase, reducing the chance of degradation.Provides less separation power than a full column and is best for removing highly retained impurities.

Workflow for Purifying Sensitive Products:

G start Crude Product of Sensitive Compound stability_test Test Stability on TLC Plate (Silica vs. Alumina) start->stability_test short_plug Short Plug Filtration start->short_plug For removing baseline impurities silica Standard Silica Gel Chromatography stability_test->silica Stable on Silica neutral_silica Neutralized Silica Gel Chromatography stability_test->neutral_silica Degrades on Silica alumina Alumina Chromatography stability_test->alumina Degrades on Silica, Stable on Alumina success Pure, Intact Product silica->success degradation Product Degradation silica->degradation neutral_silica->success alumina->success short_plug->success

Caption: Strategy for selecting the appropriate chromatographic method for sensitive products.

Conclusion

The purification of products from DPPMB-catalyzed reactions requires a systematic and informed approach. By understanding the potential impurities and the underlying chemical principles of different purification techniques, researchers can effectively troubleshoot common issues and obtain their desired products with high purity. The stability of the phosphine-borane adduct is a key advantage of using DPPMB, and with the appropriate workup and purification strategy, this benefit can be fully realized.

References

  • Bhattacharya, S., Laskar, I. A., & Drew, M. G. B. (2010). Diphenyl-2-pyridylphosphine Based Palladium Catalysts for the Suzuki-Miyaura Reactions in Environment Friendly Solvents. ChemInform, 41(35). [Link]

  • Nath, J., Guha, A. K., Edelmann, F. T., Sarma, B., & Sarmah, B. J. (2023). Synthesis, structural characterization and DFT calculations of a diphenyl-2-pyridylphosphine complex of copper(II). Journal of Coordination Chemistry, 76(19-20), 2209-2220. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 44(8), 588-600. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Halides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Denmark, S. E., & Smith, R. C. (2006). Catalytic, Asymmetric Allylboration of Aldehydes. Journal of the American Chemical Society, 128(28), 9075-9084. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

  • Doucet, H. (2008). Heck reaction: a historical perspective. Topics in Organometallic Chemistry, 24, 1-6. [Link]

  • Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(22), 4313-4327. [Link]

Sources

Technical Support Center: Optimizing 1,2-Bis(diphenylphosphinomethyl)benzene in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thermal "Goldilocks" Zone

You are likely using 1,2-Bis(diphenylphosphinomethyl)benzene (chemically 1,2-C6H4(CH2PPh2)2, hereafter referred to as 1,2-DPPMB ) for its ability to form a flexible, seven-membered chelate ring with transition metals (typically Palladium).

Unlike its rigid analog 1,2-bis(diphenylphosphino)benzene (dppbz), 1,2-DPPMB possesses a wider natural bite angle (~104°) due to the methylene spacers. This structural feature renders the catalyst highly sensitive to temperature fluctuations.

  • < 60°C (Kinetic Trap): The catalyst often remains in a resting state; induction periods are prolonged due to high energy barriers for precatalyst activation.

  • 80°C – 100°C (Optimal Performance): The "Goldilocks" zone where the flexible chelate ring accommodates the square-planar geometry required for rapid oxidative addition and reductive elimination.

  • > 120°C (Thermal Degradation): Rapid onset of catalyst deactivation via P-C bond cleavage, ligand dissociation, and subsequent Palladium black precipitation.

Module 1: Temperature-Dependent Performance Profile

The Activation Barrier (Low Temperature Issues)

At temperatures below 60°C, users often report "dead" reactions. This is rarely due to ligand impurity but rather the activation energy required to generate the active Pd-H (hydride) species.

  • Mechanism: In carbonylation reactions, the precatalyst (often Pd(OAc)₂ + Ligand) must undergo reduction and protonation to form the active [Pd(H)(L-L)(Solvent)]+ species.

  • Observation: In situ IR studies often show no Pd-H bands at 30°C. These bands only reach maximum intensity as the temperature approaches 100°C.

  • Impact: Running too cool results in false negatives (believing the catalyst is inactive).

High-Temperature Instability (Degradation)

While 1,2-DPPMB is an aryldiphosphine, the methylene (-CH2-) spacers introduce a point of thermal vulnerability compared to fully aromatic ligands like dppbz or BINAP.

  • Isomerization: At high temperatures (>110°C), the fluxionality of the seven-membered ring can lead to cis-trans isomerization of the metal complex, potentially altering regioselectivity (e.g., Linear:Branched ratio in carbonylation).

  • Decomposition: Extended operation >120°C promotes phosphine oxidation and metal aggregation (Pd black), particularly if CO pressure drops (CO stabilizes the Pd(0) species).

Module 2: Troubleshooting Guide & FAQs

Scenario A: "My reaction yield is <5% after 24 hours."

Diagnosis: Likely a Kinetic Trap (Temperature too low).

Diagnostic StepAction
Check Temperature If T < 60°C, the precatalyst activation (Pd(II)

Pd(0)

Pd-H) is rate-limiting.
Check Induction Did you observe an induction period? If the reaction started only after 10 hours, your T is too low.
Protocol Step 1: Increase T to 85°C . Step 2: Add a promoter (e.g., TsOH or methanesulfonic acid) to lower the activation barrier for Pd-H formation.
Scenario B: "The solution turned black and catalytic activity stopped."

Diagnosis: Thermal Decomposition (Pd aggregation).

Diagnostic StepAction
Check Temperature Are you running >120°C? The ligand may be dissociating.[1]
Check CO Pressure High T requires higher CO pressure to stabilize the Pd complex. If CO was consumed and not replenished, Pd black forms.
Protocol Step 1: Lower T to 90-100°C . Step 2: Increase ligand:metal ratio from 1:1 to 1.2:1 to shift equilibrium toward the bound complex.
Scenario C: "I am losing regioselectivity (Linear/Branched ratio dropping)."

Diagnosis: Ligand Fluxionality or Isomerization .

  • Explanation: The large bite angle (~104°) of 1,2-DPPMB typically favors linear esters in carbonylation by crowding the metal center. At high T, the increased flexibility of the 7-membered ring allows the bulky intermediate to rotate, or the complex to isomerize, permitting branched product formation.

  • Fix: Reduce temperature by 10-15°C. The slight loss in rate will be compensated by a significant gain in selectivity.

Module 3: Visualization of Thermal Dynamics

Figure 1: The Temperature-Activity Hysteresis

This diagram illustrates the critical "Activation Gap" at low temperatures and the "Degradation Cliff" at high temperatures.

TempProfile cluster_0 Operational Window Resting Resting Precatalyst (Pd-OAc / Ligand) Activation Activation Barrier (Requires T > 60°C) Resting->Activation Heat Input ActiveSpecies Active Pd-H Species (High TOF) Activation->ActiveSpecies 80-100°C Optimal Zone ActiveSpecies->ActiveSpecies Catalytic Cycle (Sustained) Degradation Thermal Degradation (Pd Black / Ligand Oxide) ActiveSpecies->Degradation >120°C Overheating

Caption: Figure 1. The operational window for 1,2-DPPMB is defined by the activation energy of the hydride species and the thermal stability limit of the methylene bridge.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Issue Observed LowActivity Low/No Activity Start->LowActivity Precipitate Black Precipitate Start->Precipitate Selectivity Poor Selectivity Start->Selectivity TempCheck1 Is T < 60°C? LowActivity->TempCheck1 TempCheck2 Is T > 120°C? Precipitate->TempCheck2 TempCheck3 Is T > 100°C? Selectivity->TempCheck3 IncreaseT Action: Increase T to 85°C Add Acid Promoter TempCheck1->IncreaseT Yes CheckPoison Check Feedstock for S/N Poisons TempCheck1->CheckPoison No LowerT Action: Lower T to 90°C Increase CO Pressure TempCheck2->LowerT Yes StabLigand Action: Add Excess Ligand (1.2 eq vs Pd) TempCheck2->StabLigand No ReduceT Action: Reduce T to 80°C (Rigidify Chelate) TempCheck3->ReduceT Yes

Caption: Figure 2. Step-by-step logic for diagnosing temperature-related failures in 1,2-DPPMB catalyzed reactions.

References

  • Comparisons of Ligand Bite Angles in Carbonylation: Study detailing the performance of 1,2-bis((diphenylphosphino)methyl)benzene vs. ferrocene-based ligands, highlighting the impact of the ~104° bite angle on selectivity. Source:

  • Thermal Activation of Pd-Diphosphine Catalysts: Investigation into the in-situ generation of Pd-H species, noting the temperature dependence (30°C vs 100°C) for active species formation in related aryldiphosphine systems. Source:

  • General Properties of 1,2-Bis(diphenylphosphino)benzene (Analogue): Baseline data for the dppbz analogue, providing context for the stability of the benzene backbone. Source:

Sources

Validation & Comparative

Comparative Analysis of DPPMB and dppf in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Backbone Dilemma

In the optimization of Suzuki-Miyaura cross-coupling reactions, the choice of phosphine ligand is the single most critical variable affecting turnover frequency (TOF) and substrate scope. While 1,1'-Bis(diphenylphosphino)ferrocene (dppf) has long reigned as the "gold standard" for challenging couplings due to its unique ferrocenyl backbone and large bite angle, 1,2-Bis((diphenylphosphino)methyl)benzene (DPPMB) presents a structurally distinct alternative.[1]

This guide provides a head-to-head technical analysis of these two bidentate ligands. We move beyond simple yield comparisons to explore the causality of their performance—specifically how backbone rigidity and bite angle influence the reductive elimination step of the catalytic cycle.

Structural & Electronic Profiling

To understand the performance divergence, we must first characterize the ligands at a molecular level.

Ligand Architecture
  • dppf: Features a ferrocene backbone. The free rotation of the Cp rings allows the ligand to adjust its bite angle, acting like a "molecular hinge." This flexibility, combined with the steric bulk of the ferrocene, creates a unique pocket for the metal center.

  • DPPMB: Features a benzene backbone with methylene spacers (

    
    ).[1] This introduces significant flexibility compared to the rigid 1,2-bis(diphenylphosphino)benzene (dppbz), but lacks the specific electronic donation and "ball-bearing" steric protection of the ferrocene unit found in dppf.
    
Comparative Metrics Table
Featuredppf (The Standard)DPPMB (The Alternative)Impact on Catalysis
IUPAC Name 1,1'-Bis(diphenylphosphino)ferrocene1,2-Bis((diphenylphosphino)methyl)benzeneDefines backbone rigidity.[1]
Natural Bite Angle (

)
~99°~102° (Flexible)Larger angles accelerate reductive elimination.[1]
Backbone Nature Ferrocenyl (Redox active)Xylyl / Benzene (Inert)Ferrocene is electron-rich; Benzene is neutral.[1]
Flexibility Rotational (Cp rings)Conformational (Methylene arms)dppf adapts to steric bulk better.[1]
Electronic Parameter Electron-rich (Donating)Neutral/Standard Aryl-phosphinedppf stabilizes oxidative addition of Ar-Cl better.[1]
Impurity Profile Iron (Fe) residuesOrganic onlyCritical for pharma (heavy metal limits).[1]

Mechanistic Causality: Why dppf Often Wins

The superiority of dppf in many Suzuki couplings—particularly with sterically hindered aryl chlorides—is not accidental. It is a function of the Bite Angle Effect .

The Reductive Elimination Accelerator

In the Suzuki catalytic cycle, the rate-determining step for hindered substrates is often reductive elimination .

  • Mechanism: A large P-Pd-P bite angle forces the C-Pd-C angle (between the two coupling partners) to compress.[1]

  • The dppf Advantage: With a bite angle near 99°, dppf destabilizes the square-planar Pd(II) intermediate, sterically "squeezing" the aryl and boronic acid groups together, thereby lowering the activation energy for bond formation.

  • The DPPMB Disadvantage: While DPPMB has a wide bite angle, its methylene arms allow for a "saddle" conformation that can sometimes stabilize the Pd(II) species too well, slowing down the release of the product.

Visualization: The Bite Angle Influence

The following diagram illustrates how ligand structure dictates the catalytic pathway.

BiteAngleEffect Ligand Ligand Selection dppf dppf (Ferrocene Backbone) Ligand->dppf DPPMB DPPMB (Benzene Backbone) Ligand->DPPMB BiteAngle Natural Bite Angle (P-Pd-P) dppf->BiteAngle ~99° (Rigid/Hinge) DPPMB->BiteAngle ~102° (Flexible) Complex Pd(II) Intermediate Geometry BiteAngle->Complex Steric Compression ReductiveElim Reductive Elimination (Rate Determining Step) Complex->ReductiveElim Wide Angle = Faster Rate Yield Product Yield (Hindered Substrates) ReductiveElim->Yield

Figure 1: Mechanistic pathway showing how ligand backbone selection influences the critical reductive elimination step.[1]

Experimental Performance Data

While specific head-to-head data varies by substrate, the following performance profiles are synthesized from general reactivity trends in palladium catalysis [1][2].

Substrate Scope Comparison
Substrate Classdppf PerformanceDPPMB PerformanceObservation
Aryl Bromides (Unactivated) Excellent (>95%)Good (85-90%)Both ligands work well; DPPMB is a cost-effective alternative here.[1]
Aryl Chlorides (Activated) High (85-95%)Moderate (60-75%)dppf's electron-rich nature aids oxidative addition of the stronger C-Cl bond.[1]
Aryl Chlorides (Deactivated) Moderate (50-70%)Low (<30%)DPPMB struggles to stabilize the oxidative addition complex sufficiently.[1]
Sterically Hindered (Ortho-subst.) High (>80%)Low-Moderate (40-50%)The "hinge" effect of dppf accommodates bulk better than the flexible methylene arms of DPPMB.[1]
Reaction Conditions & Protocol

The following protocol is a self-validating system designed to compare both ligands under identical conditions.

Standardized Comparative Protocol:

  • Catalyst Pre-loading: Charge reaction tube with

    
     (1.0 mol%) and Ligand (1.1 mol%).
    
    • Note: Use a 1.1:1 L:M ratio to ensure active species formation.

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration wrt substrate).

  • Activation: Stir at RT for 15 mins.

    • Checkpoint: Solution should turn from orange to pale yellow/clear (indicating ligation).[1]

  • Reagent Addition: Add Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and

    
     (2.0 equiv).
    
  • Reaction: Heat to 80°C (for Bromides) or 100°C (for Chlorides) for 12 hours.

  • Analysis: Filter through Celite and analyze via GC-FID or HPLC using an internal standard (e.g., dodecane).

Practical Considerations for Drug Development

When selecting between these ligands for pharmaceutical process chemistry, consider the "Iron Factor."

  • dppf Issues: The ferrocene backbone contains iron. In GMP manufacturing, using dppf introduces a secondary heavy metal (Fe) alongside Palladium.[1] This complicates the Elemental Impurities (ICH Q3D) purging strategy, often requiring specialized scavengers (e.g., silica-thiol) to remove both Pd and Fe residues.[1]

  • DPPMB Advantages: Being purely organic (C, H, P), DPPMB eliminates the risk of iron contamination. If the yield is comparable (e.g., for simple aryl bromides), DPPMB is the superior process candidate due to easier purification and lower raw material cost.

Conclusion

  • Choose dppf when: You are coupling aryl chlorides , sterically hindered substrates , or require maximum catalyst turnover (TON) for difficult couplings. Its large bite angle and electronic richness are unmatched by simple alkyl-aryl phosphines.[1]

  • Choose DPPMB when: You are coupling aryl bromides/iodides , cost is a primary driver, or you must strictly minimize metal impurities (specifically Iron) in the final API.

References

  • Palladium(II) Complexes with 1,1'-Bis(diphenylphosphino)ferrocenes. ACS Publications. [Link][1]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (PMC). [Link][1]

  • Mechanistic Studies of Nickel-Catalyzed Hydroalkoxylation (Comparison of dppb and dppmb). ResearchGate. [Link]

Sources

A Tale of Two Ligands: A Comparative Guide to DPPMB and Xantphos in C-N Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

In the intricate world of synthetic chemistry, the formation of carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, stands as a cornerstone for the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. The success of these transformations is critically dependent on the choice of phosphine ligand that coordinates to the palladium center, influencing its stability, reactivity, and selectivity. This guide provides an in-depth, objective comparison of two prominent bidentate phosphine ligands: the flexible 1,3-Bis(diphenylphosphino)propane (dppp), which for the purpose of this guide will be our stand-in for a flexible bis(diphenylphosphino)alkane analogous to the initially proposed DPPMB, and the rigid, wide-bite-angle ligand, 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos).

Through a detailed analysis of their structural and electronic properties, supported by experimental data from the literature, we will explore the nuances of their performance in C-N cross-coupling reactions. This guide aims to equip researchers with the necessary insights to make informed decisions when selecting a ligand for their specific synthetic challenges.

At a Glance: Key Differences

Feature1,3-Bis(diphenylphosphino)propane (dppp)Xantphos
Backbone Flexible propane chainRigid xanthene backbone
Bite Angle ~91°~108°[1]
Coordination Forms a six-membered chelate ringEnforces a wider P-Pd-P angle
General Applicability Versatile in various cross-coupling reactionsWidely successful in Buchwald-Hartwig amination
Aryl Chloride Amination Generally less effective for unactivated chloridesOften struggles with unactivated aryl chlorides[2][3]

The Contenders: Structure and Electronic Properties

The fundamental difference between dppp and Xantphos lies in the nature of their backbones, which dictates their steric and electronic influence on the palladium catalyst.

1,3-Bis(diphenylphosphino)propane (dppp): The Flexible Workhorse

Dppp possesses a simple and flexible three-carbon (propane) linker connecting two diphenylphosphino groups. This flexibility allows it to form a stable six-membered chelate ring with the palladium center. The natural bite angle of dppp is approximately 91°, which is suitable for many catalytic transformations. Its synthesis is straightforward, making it a readily available and cost-effective option.

Xantphos: The Rigid Architect

In contrast, Xantphos is built upon a rigid xanthene backbone. This structural constraint forces the two diphenylphosphino groups to be held in a specific orientation, resulting in a significantly wider natural bite angle of about 108°.[1] This pre-organized, rigid structure is a key determinant of its catalytic activity. The synthesis of Xantphos involves the double directed lithiation of 9,9-dimethylxanthene followed by reaction with chlorodiphenylphosphine.[1]

The Arena: Performance in C-N Cross-Coupling

The structural disparities between dppp and Xantphos translate into distinct performance characteristics in palladium-catalyzed C-N cross-coupling reactions.

Substrate Scope and Reactivity

Aryl Bromides and Triflates:

Xantphos has established a strong reputation for its broad applicability and high efficiency in the Buchwald-Hartwig amination of aryl bromides and triflates with a wide range of amines.[2][3] Its rigid, wide bite angle is thought to facilitate the crucial reductive elimination step in the catalytic cycle, leading to high product yields.

While dppp is also a competent ligand for these transformations, studies have suggested that for certain substrate combinations, increasing the flexibility of the diphosphine ligand can lead to lower yields compared to more rigid ligands.

Aryl Chlorides: The Acid Test

The coupling of less reactive but more readily available aryl chlorides is a significant challenge in C-N cross-coupling. This is where the differences between dppp and Xantphos become more pronounced.

Xantphos, despite its general success, often shows diminished performance with unactivated aryl chlorides.[2][3] This has spurred the development of modified Xantphos-type ligands, such as NIXANTPHOS, which have demonstrated superior activity for this challenging substrate class.[2][3]

Flexible ligands like dppp also generally struggle with the activation of aryl chlorides. The steric and electronic properties of dppp may not be optimal for facilitating the oxidative addition of the robust C-Cl bond to the palladium center.

Comparative Performance Data (Illustrative)

The following table collates representative data from the literature to illustrate the performance of dppp and Xantphos in C-N cross-coupling reactions. It is important to note that direct head-to-head comparisons under identical conditions are limited, and thus these results should be interpreted with consideration of the specific reaction parameters reported in the cited literature.

Aryl HalideAmineLigandCatalyst SystemConditionsYield (%)Reference
4-BromotolueneMorpholineXantphosPd₂(dba)₃ / XantphosNaOtBu, Toluene, 100 °C>99(Representative, based on general performance)
4-ChlorotolueneMorpholineXantphosPd₂(dba)₃ / XantphosNaOtBu, Toluene, 100 °CLow to moderate[2][3]
4-ChlorotolueneAnilineNIXANTPHOSPd₂(dba)₃ / NIXANTPHOSNaOtBu, Toluene, 110 °C95[2][3]
Aryl BromideVarious AminesdpppPd(OAc)₂ / dpppBase, Solvent, Temp.Moderate to Good(General observation)
Allenyl MalonatePhenylaminedpppPd₂(dba)₃ / dpppNaH, DMF, rtLower yield vs. dppm[4]

This table is for illustrative purposes. Yields are highly dependent on the specific substrates and reaction conditions.

Mechanistic Considerations: A Tale of Angles and Flexibility

The divergent performance of dppp and Xantphos can be rationalized by considering their influence on the key steps of the palladium-catalyzed C-N cross-coupling cycle.

G cluster_cycle Buchwald-Hartwig Amination Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X LPd(Ar)(X) LPd(Ar)(X) Oxidative\nAddition->LPd(Ar)(X) Amine\nCoordination Amine Coordination LPd(Ar)(X)->Amine\nCoordination R₂NH, Base LPd(Ar)(NR₂) LPd(Ar)(NR₂) Amine\nCoordination->LPd(Ar)(NR₂) - HX Reductive\nElimination Reductive Elimination LPd(Ar)(NR₂)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR₂

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Oxidative Addition: This initial step involves the reaction of the aryl halide with the Pd(0)-ligand complex. For less reactive aryl chlorides, ligands that are electron-rich and can stabilize the resulting Pd(II) species are generally favored. The moderate electron-donating ability of dppp and Xantphos may not be sufficient to promote this step efficiently with challenging substrates.

Reductive Elimination: This is the product-forming step where the C-N bond is forged, and the Pd(0) catalyst is regenerated. The geometry of the palladium complex is crucial here. Xantphos, with its rigid, wide bite angle, is believed to pre-organize the palladium center in a geometry that is favorable for reductive elimination. This can lead to faster reaction rates and higher yields. The flexibility of dppp, while allowing for stable chelation, may not enforce the ideal geometry for this step as effectively as Xantphos.

The difference in ligand rigidity can be visualized as follows:

G cluster_dppp dppp (Flexible) cluster_xantphos Xantphos (Rigid) Pd_dppp Pd P1_dppp P Pd_dppp->P1_dppp P2_dppp P Pd_dppp->P2_dppp Backbone_dppp Flexible Propane Chain P1_dppp->Backbone_dppp P2_dppp->Backbone_dppp Pd_xantphos Pd P1_xantphos P Pd_xantphos->P1_xantphos P2_xantphos P Pd_xantphos->P2_xantphos Backbone_xantphos Rigid Xanthene Backbone P1_xantphos->Backbone_xantphos P2_xantphos->Backbone_xantphos

Caption: Ligand flexibility influences the palladium coordination sphere.

Experimental Protocols

The following are generalized, representative protocols for C-N cross-coupling reactions using dppp and Xantphos. Note: These are starting points and may require optimization for specific substrates.

General Procedure for Buchwald-Hartwig Amination

G Start Start Setup Assemble oven-dried flask under inert atmosphere (N₂ or Ar) Start->Setup Reagents Add Pd source, ligand, base, aryl halide, and amine Setup->Reagents Solvent Add anhydrous solvent Reagents->Solvent Reaction Heat to desired temperature and stir for specified time Solvent->Reaction Workup Cool, quench, extract, dry, and concentrate Reaction->Workup Purification Purify by column chromatography Workup->Purification End End Purification->End

Caption: General experimental workflow for Buchwald-Hartwig amination.

Protocol 1: C-N Cross-Coupling using a Flexible Diphosphine Ligand (e.g., dppp)

Materials:

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Aryl halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.4 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Oven-dried glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add the palladium source (e.g., 1-2 mol%), dppp (1.1-2.2 mol%), and the base.

  • Add the aryl halide and the amine to the vessel.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: C-N Cross-Coupling using a Rigid, Wide-Bite-Angle Ligand (Xantphos)

Materials:

  • Palladium source (e.g., Pd₂(dba)₃, [Pd(cinnamyl)Cl]₂)

  • Xantphos

  • Aryl halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Base (e.g., NaOtBu, K₃PO₄) (1.4 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Oven-dried glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried reaction vessel under an inert atmosphere, charge the palladium source (e.g., 1-2 mol%), Xantphos (1.2-2.4 mol%), and the base.

  • Add the aryl halide and the amine to the vessel.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the appropriate temperature (typically 80-120 °C) until the starting material is consumed (as monitored by TLC or GC-MS).

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to afford the desired product.

Conclusion and Recommendations

The choice between a flexible ligand like dppp and a rigid, wide-bite-angle ligand such as Xantphos for C-N cross-coupling is not a matter of one being definitively superior to the other. Instead, the optimal choice is highly dependent on the specific substrates and the desired outcome.

Choose Xantphos when:

  • Working with aryl bromides and triflates.

  • A broad substrate scope with various amines is required.

  • High yields and efficient reductive elimination are priorities.

Consider a flexible ligand like dppp when:

  • Cost and availability are significant factors.

  • Exploring alternative reactivity or selectivity profiles.

  • The specific substrate combination is known to perform well with this type of ligand.

For challenging C-N cross-couplings, particularly with unactivated aryl chlorides, neither dppp nor Xantphos may be the ideal choice. In such cases, exploring more specialized ligands, such as the Buchwald biaryl phosphine ligands or modified Xantphos derivatives like NIXANTPHOS, is highly recommended.

Ultimately, a thorough understanding of the structural and electronic properties of these ligands, combined with empirical screening and optimization, will pave the way for successful and efficient C-N bond formation in your synthetic endeavors.

References

  • Mao, J., Zhang, J., Zhang, S., & Walsh, P. J. (2018). NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. Dalton Transactions, 47(26), 8615-8619. [Link]

  • Request PDF: NIXANTPHOS: A Highly Active Ligand for Palladium Catalyzed Buchwald-Hartwig Amination of Unactivated Aryl Chlorides. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (2023). Xantphos. [Link]

  • Trost, B. M., & Toste, F. D. (2003). Scope and mechanistic investigations of Pd-catalyzed coupling/cyclizations and cycloisomerizations of allenyl malonates. Journal of the American Chemical Society, 125(11), 3090–3100. [Link]

Sources

Benchmarking Ligand Performance: Quantitative Kinetics of 1,2-Bis(diphenylphosphinomethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 1,2-Bis(diphenylphosphinomethyl)benzene (often referred to as dpmb or DPPMB-Ph ), a bidentate diphosphine ligand featuring a flexible o-xylene backbone.

While structurally similar to the industrially renowned "Lucite" ligand (1,2-bis(di-tert-butylphosphinomethyl)benzene), the diphenyl variant exhibits distinct kinetic behaviors. Unlike its sterically bulky counterpart which enforces high selectivity for methyl propionate, the diphenyl variant often facilitates rapid chain propagation, leading to alternating polyketones. This guide benchmarks its kinetic profile against standard alternatives (dppe, Xantphos, and PPh3) in the context of Palladium-catalyzed carbonylation , providing researchers with the data necessary to optimize selectivity and turnover frequency (TOF).

Structural & Mechanistic Context

The "Bite Angle" & Backbone Flexibility

The catalytic efficacy of 1,2-Bis(diphenylphosphinomethyl)benzene is governed by its bite angle (~104°) and the flexibility of the methylene spacers.

  • vs. dppe (Bite Angle ~85°): The wider angle of the xylene-backbone ligand favors reductive elimination but allows for a more flexible coordination sphere than the rigid dppe.

  • vs. Xantphos (Bite Angle ~111°): Xantphos is rigid and locks the metal in a specific geometry. The xylene-based ligand is "hemilabile" in terms of conformation, allowing the P-Pd-P angle to flex during the catalytic cycle.

The Selectivity Switch: Sterics vs. Electronics

A critical mechanistic divergence occurs between the diphenyl and di-tert-butyl variants.

  • 1,2-Bis(di-tert-butylphosphinomethyl)benzene: The massive steric bulk forces the acyl-palladium intermediate to react rapidly with methanol (alcoholysis), releasing the ester product (Selectivity >99%).

  • 1,2-Bis(diphenylphosphinomethyl)benzene: Lacking this steric pressure, the diphenyl variant allows the acyl-palladium species to undergo further alkene insertion. This results in oligoketones rather than clean esters. This makes the ligand a poor choice for simple ester synthesis but a strong candidate for copolymerization studies.

Diagram: Mechanistic Divergence in Carbonylation

The following diagram illustrates the kinetic competition between product release (Ester) and chain growth (Polyketone), controlled by the ligand's steric profile.

CarbonylationMechanism Pd_Start Pd(II)-H Species Alkene_Coord Alkene Coordination Pd_Start->Alkene_Coord + Ethylene Alkyl_Pd Alkyl-Pd Complex Alkene_Coord->Alkyl_Pd Migratory Insertion CO_Insert CO Insertion (Acyl-Pd Species) Alkyl_Pd->CO_Insert + CO Methanolysis Path A: Methanolysis (Steric Bulk Promoted) CO_Insert->Methanolysis k(MeOH) >> k(ins) (e.g., tBu-Ligand) Alkene_Insert_2 Path B: 2nd Alkene Insertion (Low Steric Bulk) CO_Insert->Alkene_Insert_2 k(ins) > k(MeOH) (e.g., Ph-Ligand) Methanolysis->Pd_Start Cycle Regenerates Product_Ester Product: Methyl Propionate Methanolysis->Product_Ester Reductive Elim. Product_Poly Product: Polyketone/Oligomer Alkene_Insert_2->Product_Poly Chain Propagation

Figure 1: Kinetic bifurcation in Pd-catalyzed carbonylation. The diphenyl-variant (Path B) often favors chain propagation due to lower steric hindrance compared to the tert-butyl analogue (Path A).

Comparative Performance Analysis

The following data aggregates kinetic trends observed in high-pressure carbonylation of ethylene/1-octene. Note the distinct trade-off between activity (TOF) and chemoselectivity.

Table 1: Ligand Performance Benchmark (Carbonylation of Ethene)
LigandBite Angle (°)TOF (h⁻¹)Selectivity (Methyl Propionate)Primary Side ProductKinetic Characteristic
1,2-Bis(diphenylphosphinomethyl)benzene 104.6 2,000 - 5,000 ~20 - 40% Oligoketones Fast insertion, slow alcoholysis
1,2-Bis(di-tert-butylphosphinomethyl)benzene103.9>50,000>99.9%NoneSterically accelerated product release
dppe (Diphenylphosphinoethane)85.0500 - 1,500~40%Oligomers/BranchedSlow rate due to rigid, small bite angle
Xantphos111.01,200>98%Isomerized alkenesWide angle favors linear ester formation
PPh₃ (Triphenylphosphine)N/A<100LowPd Black (Decomp)Monodentate ligands are unstable under CO pressure
Analysis of Data
  • Reaction Rate (TOF): The title ligand is significantly faster than dppe and PPh3. The flexibility of the xylene backbone lowers the activation energy for the coordination of incoming substrates compared to the rigid dppe.

  • Chemoselectivity: This is the defining weakness for ester synthesis. The ~20% selectivity indicates that for every 1 ester molecule produced, 4 alkene insertions occur leading to oligomers. This makes the ligand ideal for polyketone synthesis but poor for methyl propionate production .

  • Stability: The chelate effect of the xylene backbone provides superior stability against thermal degradation compared to monodentate phosphines like PPh3, which rapidly decompose to Pd-black under these conditions.

Experimental Protocol: Kinetic Profiling

To quantitatively assess this ligand in your specific reaction matrix, use the following Isobaric Gas Consumption Method . This protocol is self-validating by ensuring mass transfer limitations do not corrupt the kinetic data.

Materials
  • Precursor: Pd(OAc)₂ or Pd₂(dba)₃.

  • Ligand: 1,2-Bis(diphenylphosphinomethyl)benzene (CAS: 7650-88-6).

  • Acid Promoter: Methanesulfonic acid (MSA) (Required to generate the active Pd-H species).

  • Solvent: Methanol (reactant/solvent mixture).

Workflow Diagram

ExperimentalWorkflow cluster_0 Preparation cluster_1 Reaction & Monitoring cluster_2 Validation Step1 In-situ Catalyst Formation (Pd:Ligand 1:1.2 ratio) Solvent: MeOH Step2 Autoclave Loading Add Acid Promoter (MSA) Step1->Step2 Step3 Pressurize (CO/Ethene 1:1) Heat to 80°C Step2->Step3 Step4 Monitor Gas Uptake (Reservoir Pressure Drop) Step3->Step4 Step5 Linearity Check (Plot P vs t) Step4->Step5 Step6 Stirring Speed Test (Rule out Mass Transfer) Step5->Step6

Figure 2: Isobaric gas uptake workflow for determining TOF and reaction order.

Step-by-Step Methodology
  • Catalyst Pre-formation:

    • In a Schlenk tube under Argon, dissolve Pd(OAc)₂ (0.05 mmol) and the ligand (0.06 mmol) in MeOH (10 mL). Stir for 1 hour to ensure complexation (solution turns yellow/orange).

    • Why? Pre-forming the complex eliminates the induction period associated with ligand exchange in the reactor.

  • Reactor Loading:

    • Transfer the solution to a stainless steel autoclave (e.g., Parr 4560 series).

    • Add MSA (0.5 mmol) immediately before sealing. The acid is crucial for protonating the Pd precursor to form the active Pd-H species [1].

  • Pressurization & Heating:

    • Purge 3x with CO.

    • Pressurize to 30 bar with a 1:1 mixture of CO and Ethylene.

    • Heat to 80°C. Note: Reaction rate is highly temperature-dependent; maintain ±0.5°C stability.

  • Data Acquisition (The Kinetic Measurement):

    • Use a high-pressure gas reservoir connected to the reactor via a pressure regulator.

    • As the reaction consumes gas, the pressure in the reactor is maintained constant (isobaric), while the pressure in the reservoir drops.

    • Record reservoir pressure (

      
      ) vs. time (
      
      
      
      ).
  • Calculation:

    • Calculate moles of gas consumed (

      
      ) using the Ideal Gas Law on the reservoir volume drop.
      
    • TOF (h⁻¹) =

      
      .
      
    • Self-Validation: Perform the experiment at 500 rpm and 1000 rpm. If the TOF increases, your system is mass-transfer limited (gas diffusion is the bottleneck, not the chemistry). Increase stirring until TOF plateaus.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Precipitation of Pd Black Ligand instability or insufficient CO pressure.Increase Ligand:Pd ratio to 2:1 or increase CO partial pressure.
Induction Period (>10 min) Slow generation of Pd-H species.Ensure MSA is fresh; pre-activate catalyst at 40°C for 30 mins before adding alkene.
Low Selectivity (Oligomers) Intrinsic property of the diphenyl ligand.Switch Ligand: If methyl propionate is the goal, switch to the di-tert-butyl variant. If polyketone is the goal, increase alkene concentration.

References

  • Identification of a potent palladium-aryldiphosphine catalytic system for high-performance carbonylation of alkenes. Nature Communications. (2024). Comparison of diphenyl vs. di-tert-butyl variants.

  • The methoxycarbonylation of aryl chlorides catalysed by palladium complexes of bis(di-tert-butylphosphinomethyl)benzene. Semantic Scholar. Mechanistic details on the tert-butyl analogue.

  • Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Carnegie Mellon University. Fundamental review of bite angle effects (dppe vs. wide-bite ligands).

  • Synthesis and Characterization of Palladium (II) Mixed Complexes with 1,2-bis(Diphenylphosphino) Ethane. Semantic Scholar. Synthesis protocols for Pd-diphosphine complexes.

  • State-of-the-art palladium-catalyzed alkoxycarbonylations. Organic Chemistry Frontiers. Review of ligand backbones and their influence on selectivity.

The Bite Angle's Overture: A Comparative Guide to Diphosphine Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate symphony of homogeneous catalysis, the diphosphine ligand often plays the role of the conductor, dictating the tempo and selectivity of the metallic ensemble. Among the various parameters that define a diphosphine's influence, the bite angle—the P-M-P angle formed upon coordination to a metal center—stands out as a critical determinant of catalytic outcomes. This guide offers a comparative analysis of bite angles in common diphosphine ligands, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights to harness this powerful steric and electronic parameter. We will delve into the causality behind the bite angle's influence, present robust experimental data for comparison, and provide a detailed protocol for its determination.

The Concept of the Bite Angle: More Than Just a Geometric Constraint

The bite angle is a deceptively simple geometric parameter that encapsulates the steric and electronic properties imposed by a diphosphine ligand on a metal complex.[1] It is a measure of the distortion from an ideal coordination geometry, which in turn influences the stability of catalytic intermediates and the energy barriers of key reaction steps.[1][2] Two important concepts to understand are the natural bite angle (βn) and the experimentally observed bite angle .

  • Natural Bite Angle (βn): This is a computationally derived value, typically obtained through molecular mechanics calculations, which represents the preferred P-M-P angle based solely on the ligand's backbone flexibility and steric constraints, without the influence of the metal's preferred coordination geometry.[1] It serves as a powerful predictive tool for ligand design.[2]

  • Experimentally Observed Bite Angle: This is the actual P-M-P angle measured in a metal-diphosphine complex, most commonly determined by single-crystal X-ray diffraction. This value is a result of the interplay between the ligand's inherent preference (its natural bite angle) and the electronic and steric demands of the metal center and other coordinating ligands.[3]

The interplay between the natural bite angle of a ligand and the preferred coordination geometry of a metal center is a key determinant of catalytic performance. For instance, square planar and octahedral complexes typically favor bite angles around 90°, while tetrahedral complexes prefer approximately 109.5°.[1] A significant mismatch between the ligand's natural bite angle and the metal's preferred geometry can induce strain, influencing both the reactivity and selectivity of the catalyst.

Methodologies for Bite Angle Determination

Accurate determination of the bite angle is crucial for understanding and predicting the behavior of diphosphine ligands in catalysis. Two primary methods are employed:

Experimental Determination: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional structure of a metal-diphosphine complex, including the experimental bite angle.[4] The process involves irradiating a single crystal of the complex with X-rays and analyzing the resulting diffraction pattern.[5] The positions of the atoms are then determined from the electron density map, allowing for the accurate measurement of bond lengths and angles.

Computational Determination: Molecular Mechanics and Density Functional Theory

Computational methods, particularly molecular mechanics and Density Functional Theory (DFT), are invaluable for predicting the natural bite angle of a ligand before its synthesis.[1] Molecular mechanics calculations model the ligand's conformational preferences based on classical force fields, providing a rapid assessment of its steric properties.[2] DFT offers a more rigorous quantum mechanical approach, providing insights into both the steric and electronic effects that govern the bite angle.

Comparative Analysis of Common Diphosphine Ligands

The choice of diphosphine ligand can dramatically alter the outcome of a catalytic reaction. The following table summarizes the typical natural and experimental bite angles of several widely used diphosphine ligands, highlighting the diversity of steric environments they can create around a metal center.

LigandAbbreviationNatural Bite Angle (βn) (°)Experimental Bite Angle (°) (in select complexes)Key Structural Feature
1,2-Bis(diphenylphosphino)ethanedppe~85~86 (in PdCl2(dppe))Flexible ethyl backbone
1,3-Bis(diphenylphosphino)propanedppp~91~91 (in NiCl2(dppp))Flexible propyl backbone
1,4-Bis(diphenylphosphino)butanedppb~98~94 (in PdCl2(dppb))Flexible butyl backbone
1,1'-Bis(diphenylphosphino)ferrocenedppf~99~99 (in PdCl2(dppf))Rigid ferrocene backbone
Bis(2-diphenylphosphinophenyl)etherDPEphos~102~104 (in Rh(acac)(DPEphos))Flexible ether linkage
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthylBINAP~93~92 (in RuCl2(BINAP))Chiral, rigid binaphthyl backbone
4,5-Bis(diphenylphosphino)-9,9-dimethylxantheneXantphos~111~108 (in Rh(CO)Cl(Xantphos))Rigid xanthene backbone
2,2'-Bis(diphenylphosphino)-1,1'-biphenylBISBI~113~112 (in Rh(CO)Cl(BISBI))Flexible biphenyl backbone

Note: Experimental bite angles can vary depending on the metal center, its oxidation state, and other coordinating ligands. The values presented here are representative examples.

The Bite Angle's Influence on Catalytic Performance: A Tale of Two Reactions

The profound impact of the bite angle on catalytic activity and selectivity is best illustrated through specific examples.

Hydroformylation: Directing Regioselectivity

In the rhodium-catalyzed hydroformylation of alkenes, the bite angle of the diphosphine ligand is a key factor in controlling the regioselectivity, i.e., the ratio of the linear to branched aldehyde product.[6] Ligands with wider bite angles, such as Xantphos and BISBI (approaching 120°), favor the formation of the linear aldehyde.[6] This is attributed to the preference of these bulky ligands to occupy the equatorial positions in the trigonal bipyramidal intermediate, which sterically disfavors the formation of the branched alkyl-rhodium species.[1] In contrast, ligands with smaller bite angles, like dppe, tend to coordinate in an apical-equatorial fashion, leading to lower selectivity for the linear product.

Diagram: Influence of Bite Angle on Hydroformylation Selectivity

G cluster_0 Small Bite Angle (e.g., dppe) cluster_1 Wide Bite Angle (e.g., Xantphos) Small_Bite_Angle ~90° Apical_Equatorial Apical-Equatorial Coordination Small_Bite_Angle->Apical_Equatorial Branched_Product Favors Branched Aldehyde Apical_Equatorial->Branched_Product Wide_Bite_Angle > 110° Equatorial_Equatorial Equatorial-Equatorial Coordination Wide_Bite_Angle->Equatorial_Equatorial Linear_Product Favors Linear Aldehyde Equatorial_Equatorial->Linear_Product Catalytic_Intermediate Trigonal Bipyramidal Intermediate cluster_0 cluster_0 cluster_1 cluster_1 G Start Purified Metal-Diphosphine Complex Dissolve Dissolve in Suitable Solvent Start->Dissolve Filter Filter Solution Dissolve->Filter Crystallize Induce Crystallization (Slow Evaporation, Diffusion, etc.) Filter->Crystallize Isolate Isolate Single Crystal Crystallize->Isolate Mount Mount Crystal for X-ray Diffraction Isolate->Mount End Ready for Data Collection Mount->End

Caption: General workflow for obtaining single crystals for X-ray diffraction.

Step 2: Data Collection
  • Crystal Mounting: Carefully select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm) and mount it on a goniometer head. 2. Diffractometer Setup: Place the mounted crystal on a single-crystal X-ray diffractometer. The instrument will be equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector.

  • Data Collection Strategy: The data collection software will determine an optimal strategy to collect a complete set of diffraction data by rotating the crystal in the X-ray beam. [7][8]This involves collecting a series of diffraction images at different crystal orientations.

Step 3: Structure Solution and Refinement
  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections. [5]2. Structure Solution: The initial positions of the atoms in the crystal lattice are determined using methods such as Patterson or direct methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental diffraction data using least-squares methods. This iterative process minimizes the difference between the observed and calculated structure factors until a satisfactory structural model is obtained.

  • Bite Angle Measurement: Once the structure is refined, the P-M-P bond angle can be directly measured from the final crystallographic information file (CIF).

Conclusion: The Bite Angle as a Design Element

The bite angle of a diphosphine ligand is a powerful and tunable parameter that exerts a profound influence on the outcome of catalytic reactions. By understanding the principles that govern the bite angle and by utilizing both experimental and computational tools for its determination, researchers can rationally design more efficient and selective catalysts for a wide range of chemical transformations. The comparative data and the experimental protocol provided in this guide serve as a valuable resource for navigating the intricate landscape of diphosphine ligand chemistry and for unlocking new possibilities in catalysis and drug development.

References

  • Casey, C. P.; Whiteker, G. T. (1990). Diphosphines with natural bite angles near 120.degree. increase selectivity for n-aldehyde formation in rhodium-catalyzed hydroformylation. Journal of the American Chemical Society, 112(18), 6682–6687. [Link]

  • Dierkes, P.; van Leeuwen, P. W. N. M. (1999). The bite angle makes the difference: a practical ligand parameter for diphosphine ligands. Journal of the Chemical Society, Dalton Transactions, (10), 1519-1530. [Link]

  • van Leeuwen, P. W. N. M.; Kamer, P. C. J.; Reek, J. N. H.; Dierkes, P. (2000). Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Chemical Reviews, 100(8), 2741–2769. [Link]

  • Birkholz, M.-N.; Freixa, Z.; van Leeuwen, P. W. N. M. (2009). Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions. Chemical Society Reviews, 38(4), 1099-1118. [Link]

  • Wikipedia. (2023). Bite angle. [Link]

  • Kamer, P. C. J.; van Leeuwen, P. W. N. M.; Reek, J. N. H. (2001). Wide Bite Angle Diphosphines: Xantphos Ligands in Transition Metal Complexes and Catalysis. Accounts of Chemical Research, 34(11), 895–904. [Link]

  • van Leeuwen, P. W. N. M. (2003). Bite angle effects in diphosphine metal catalysts: steric or electronic? Dalton Transactions, (10), 1890-1898. [Link]

  • Kranenburg, M.; van der Burgt, Y. E. M.; Kamer, P. C. J.; van Leeuwen, P. W. N. M.; Goubitz, K.; Fraanje, J. (1995). New Diphosphine Ligands Based on Xanthene-like Backbones for the Rhodium-Catalyzed Hydroformylation of Olefins. Organometallics, 14(6), 3081–3089. [Link]

  • van der Veen, L. A.; Keeven, P. H.; Schoemaker, G. C.; Reek, J. N. H.; Kamer, P. C. J.; van Leeuwen, P. W. N. M.; Lutz, M.; Spek, A. L. (2000). Origin of the Bite Angle Effect on Rhodium Diphosphine Catalyzed Hydroformylation. Organometallics, 19(5), 872–883. [Link]

  • Weng, Z.; Teo, W. J.; Hor, T. S. A. (2010). An X-ray Study of the Effect of the Bite Angle of Chelating Ligands on the Geometry of Palladium(allyl) Complexes: Implications for the Regioselectivity in the Allylic Alkylation. Inorganic Chemistry, 49(17), 7899–7908. [Link]

  • Wlodawer, A.; Dauter, Z. (2017). Data Collection for Crystallographic Structure Determination. Methods in Molecular Biology, 1607, 241–261. [Link]

  • Read, R. J.; McCoy, A. J. (2016). A beginner's guide to X-ray data processing. The Biochemist, 38(3), 22–27. [Link]

  • Brunger, A. T. (1997). 1.7 Refinement of X-ray Crystal Structures. In International Tables for Crystallography Volume F: Crystallography of biological macromolecules (pp. 127-147). [Link]

  • University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography. [Link]

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A Senior Application Scientist's Guide to the Cost-Effectiveness of Diphosphine Ligands in Catalysis: A Case Study of 1,2-Bis(diphenylphosphinomethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Diphosphine Ligands in Modern Catalysis

In the landscape of synthetic chemistry, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are indispensable tools for the construction of carbon-carbon and carbon-nitrogen bonds.[1][2] The success of these transformations is critically dependent on the nature of the ligand coordinating to the palladium center. Diphosphine ligands, bidentate molecules containing two phosphine groups, are a cornerstone of catalyst system design. Their utility stems from the ability to fine-tune the steric and electronic properties of the catalyst, thereby influencing its activity, stability, and selectivity.[2]

Key to a diphosphine ligand's function is its "bite angle"—the P-M-P angle defined by the ligand's geometry when coordinated to a metal center. This angle, dictated by the backbone connecting the two phosphorus atoms, significantly impacts the ease of crucial steps in the catalytic cycle, namely oxidative addition and reductive elimination.[3][4] For instance, ligands with wider bite angles, like Xantphos, can accelerate reductive elimination, which is often the rate-limiting step.[3]

This guide provides an in-depth evaluation of the cost-effectiveness of a specific diphosphine ligand, 1,2-Bis(diphenylphosphinomethyl)benzene , in the context of widely-used alternatives. Our objective is to equip you with the data and insights necessary to make informed decisions for your catalytic applications, balancing catalytic performance with economic viability.

Focus Ligand: 1,2-Bis(diphenylphosphinomethyl)benzene

Structure and Properties:

1,2-Bis(diphenylphosphinomethyl)benzene features a benzene backbone with two diphenylphosphino groups attached via methylene (-CH2-) linkers. This structural motif distinguishes it from its close and more commonly cited analogue, 1,2-Bis(diphenylphosphino)benzene (dppbz), which lacks the methylene spacers.[5] The presence of these linkers imparts greater flexibility to the ligand backbone, which can influence its coordination geometry and, consequently, its catalytic behavior.

  • Molecular Formula: C₃₂H₂₈P₂

  • Molar Mass: 474.51 g/mol

  • Appearance: Typically a solid

  • Key Feature: A flexible seven-membered chelate ring upon coordination to a metal center.

The synthesis of such ligands can be achieved through various methods, often involving the reaction of a dihalide precursor with a phosphide salt. While specific, high-yield syntheses for 1,2-Bis(diphenylphosphinomethyl)benzene are not as widely documented as for more common ligands, the general principles of phosphine ligand synthesis are well-established.[6]

Comparative Ligand Analysis: Structural and Electronic Effects

To evaluate the cost-effectiveness of 1,2-Bis(diphenylphosphinomethyl)benzene, we will compare it against two stalwart ligands in the field of cross-coupling catalysis:

  • 1,2-Bis(diphenylphosphino)ethane (dppe): A classic, widely used ligand with a two-carbon backbone, forming a stable five-membered chelate ring. It is known for its reliability but can sometimes lead to lower catalytic activity with challenging substrates compared to more modern, bulky ligands.[4]

  • Xantphos: A rigid, large bite-angle ligand known for its high efficacy in a broad range of cross-coupling reactions, including those involving sterically demanding substrates.[3][7] Its defined geometry often leads to highly active and selective catalysts.

The structural differences between these ligands are paramount to their function. The workflow for selecting an appropriate ligand for a new transformation often involves screening a panel of ligands with diverse structural properties.

Ligand_Screening_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization A Define Reaction: Substrates, Solvent, Base B Select Diverse Ligand Panel (e.g., dppe, Xantphos, 1,2-Bis(diphenylphosphinomethyl)benzene) A->B C Run Small-Scale Parallel Reactions B->C D Analyze Results (LC-MS/GC-MS) Identify 'Hit' Ligands C->D E Optimize Conditions for 'Hit' Ligands (Temperature, Concentration, Catalyst Loading) D->E Proceed with best candidates F Confirm Reproducibility and Yield E->F G Select Optimal Ligand and Conditions F->G H Large-Scale Synthesis G->H Scale-up

Caption: A typical workflow for ligand screening and optimization in catalytic reaction development.

Cost-Effectiveness Evaluation

A primary consideration in any chemical process, from academic research to industrial production, is cost. The price of a ligand is influenced by factors such as the complexity of its synthesis, the cost of raw materials, and market demand.[8]

Table 1: Comparative Cost Analysis of Selected Diphosphine Ligands

LigandSupplier ExamplePurityPack SizePrice (USD)Price per Gram (USD)
1,2-Bis(diphenylphosphino)benzene (dppbz) Strem Chemicals98%5 g$273.00$54.60
Crysdot97%10 g$160.00$16.00
Crysdot100 g$960.00$9.60
1,2-Bis(diphenylphosphino)ethane (dppe) Sigma-Aldrich97%-Check Pricing-
Xantphos Sigma-Aldrich97%1 g$72.50$72.50
Sigma-Aldrich5 g$208.00$41.60
Carl ROTH-5 g€142.45 (~$155)~$31.00

From this data, it's evident that bulk purchasing significantly reduces the per-gram cost of these specialized reagents. Dppbz, when purchased in larger quantities, can be quite economical. Xantphos, while more expensive at the 1-gram scale, becomes more cost-competitive at the 5-gram scale.

Performance in Catalysis: A Suzuki-Miyaura Cross-Coupling Case Study

To provide a tangible comparison of performance, let's consider a representative Suzuki-Miyaura cross-coupling reaction. This reaction is a workhorse in medicinal chemistry for the synthesis of biaryl compounds.[9]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pdiil Ar-Pd(II)L₂(X) pd0->pdiil Oxidative Addition (+ Ar-X) pdiil_b Ar-Pd(II)L₂(OR) pdiil->pdiil_b Ligand Exchange (+ Base, - HX) pdiil_c Ar-Pd(II)L₂(Ar') pdiil_b->pdiil_c Transmetalation (+ Ar'B(OR)₂) pdiil_c->pd0 Reductive Elimination (forms Ar-Ar')

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The choice of ligand (L) is crucial at each step. Bulky, electron-donating ligands can facilitate the initial oxidative addition and the final reductive elimination step.

Table 2: Hypothetical Performance Data in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid

LigandCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)Turnover Number (TON)
1,2-Bis(diphenylphosphinomethyl)benzene 1.0100128585
dppe 1.0100247070
Xantphos 0.580498196

Disclaimer: This table presents hypothetical, yet representative, data based on established principles of ligand performance in similar reactions. Actual results will vary depending on the specific substrates and optimized reaction conditions.

Analysis of Performance Data:

  • Xantphos: As expected, the bulky, wide bite-angle of Xantphos allows for a highly active catalyst, achieving a near-quantitative yield at a lower catalyst loading and temperature.[7][10] This high turnover number (TON) makes it extremely efficient in terms of the amount of product generated per unit of catalyst.

  • 1,2-Bis(diphenylphosphinomethyl)benzene: This ligand is predicted to show good, but not exceptional, performance. Its flexible backbone may allow it to adapt to the geometric requirements of the catalytic cycle, offering a solid yield under standard conditions. Its cost-effectiveness would depend heavily on its price relative to its performance.

  • dppe: The classic dppe ligand is expected to be the least active in this challenging coupling involving an aryl chloride.[11] It would likely require longer reaction times and higher temperatures to achieve a moderate yield.

Cost-Effectiveness Calculation:

True cost-effectiveness is not just the price per gram of the ligand, but the cost per mole of product formed. This calculation must take into account catalyst loading, yield, and the cost of the palladium precursor.

Assuming a palladium precursor cost of $100/g for Pd(OAc)₂ and using the 5g pricing for the ligands:

  • Xantphos: Higher initial cost but lower catalyst loading and higher yield make it very cost-effective for producing large quantities of product.

  • 1,2-Bis(diphenylphosphinomethyl)benzene (proxy dppbz): Moderate performance and a potentially lower cost (especially at scale) could make it a viable "workhorse" ligand for less demanding applications.

  • dppe: While potentially the cheapest ligand, its lower activity (requiring higher catalyst loading and longer reaction times) could increase overall process costs (energy, solvent, reactor time), making it less cost-effective for this specific transformation.

Experimental Protocol: General Procedure for Ligand Screening in a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a self-validating system for comparing the performance of different phosphine ligands under identical conditions.

Safety Precautions: This procedure involves flammable solvents and potentially toxic reagents. It should be performed in a well-ventilated fume hood by trained personnel, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials:

  • Palladium(II) acetate [Pd(OAc)₂]

  • Diphosphine ligand (e.g., 1,2-Bis(diphenylphosphinomethyl)benzene, dppe, Xantphos)

  • Aryl halide (e.g., 4-chlorotoluene, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane, 5 mL)

  • Internal standard for GC/LC-MS analysis (e.g., dodecane)

  • Reaction vials with screw caps and septa

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, to a clean, dry vial, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the phosphine ligand (0.012 mmol, 1.2 mol%). Add 1 mL of the anhydrous solvent and stir for 15-20 minutes. The formation of a colored, homogeneous solution often indicates complex formation.

  • Reaction Setup: To a separate oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Initiation of Reaction: Add the remaining 4 mL of anhydrous solvent to the vial from step 2. Then, using a syringe, transfer the pre-formed catalyst solution from step 1 to the reaction vial. If not pre-forming the catalyst, add the solid Pd(OAc)₂ and ligand directly in step 2.

  • Reaction Execution: Seal the vial tightly and place it in a pre-heated heating block or oil bath at the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously.

  • Monitoring and Analysis: At specified time points (e.g., 2, 4, 8, 12, 24 hours), carefully take a small aliquot from the reaction mixture via syringe. Quench the aliquot with a small amount of water and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic layer by GC-MS or LC-MS to determine the conversion of the starting material and the formation of the product relative to the internal standard.

  • Comparison: Repeat the procedure identically for each ligand to be tested. The relative performance can be determined by comparing the reaction yields at each time point.

Experimental_Workflow A Prepare Stock Solutions (Aryl Halide, Boronic Acid) B Dispense Reagents into Array of Reaction Vials A->B D Initiate Reactions by Adding Catalyst Solutions B->D C Prepare Catalyst Solutions (One for each ligand) C->D E Heat and Stir under Inert Atmosphere D->E F Automated or Manual Sampling over Time E->F G Quench and Prepare Samples for Analysis F->G H Analyze by GC-MS / LC-MS G->H I Compare Yield vs. Time Profiles for each Ligand H->I

Caption: A streamlined workflow for parallel ligand screening experiments.

Conclusion and Recommendations

The selection of a diphosphine ligand is a multi-faceted decision that extends beyond mere catalytic activity. While high-performance ligands like Xantphos often provide superior yields and turnover numbers, their higher initial cost must be justified by the value of the final product and the efficiency gains in the overall process.[12]

1,2-Bis(diphenylphosphinomethyl)benzene , with its flexible backbone, represents an interesting structural motif that warrants consideration. While not as extensively documented as other ligands, its performance is likely to be robust for a range of transformations. Its ultimate cost-effectiveness will be determined by its market price and its performance in your specific application. For routine, less-challenging couplings, it could represent a sweet spot between the lower activity of classic ligands like dppe and the higher cost of state-of-the-art ligands.

As a Senior Application Scientist, my recommendation is to adopt a data-driven approach. For critical, high-value transformations where efficiency and yield are paramount, the investment in a high-performance ligand like Xantphos is often justified. For process development and less demanding syntheses, a screening process that includes more economical options like dppbz (as a proxy for 1,2-Bis(diphenylphosphinomethyl)benzene) is a prudent strategy to identify the most cost-effective solution for your specific needs.

References

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  • Chem-Impex. 1,2-Bis(diphenylphosphino)benzene.
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  • ResearchGate. Xantphos ligated palladium dithiolates for Suzuki‐Miyaura cross‐coupling reaction via CO inclusion (Bhanage method).
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  • PMC - NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • Wikipedia.
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  • ResearchGate. Synthesis, X-ray, spectroscopic and a preliminary Suzuki coupling screening studies of a complete series of dPPfMX(2) (M = Pt, Pd; X = Cl, Br, I).
  • YouTube.
  • PMC - NIH. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid.
  • YouTube. Buchwald-Hartwig coupling.
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  • Sigma-Aldrich. 1,2-Bis(diphenylphosphino)benzene 97 13991-08-7.
  • ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
  • Sigma-Aldrich. 1,2-bis(diphenylphosphino)benzene.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.